molecular formula C31H39N7O B611893 YKL-06-062

YKL-06-062

货号: B611893
分子量: 525.7 g/mol
InChI 键: GFXPGVPPWWPDPV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

YKL-06-062 is a second-generation SIK inhibitor. YKL 06-062 induces significant pigmentation after 8 days of treatment (1×/day). YKL 06-062 did not require mechanical application (rubbing) to induce significant human epidermal darkening. This compound induces not only synthesis of melanin but also melanosomal maturation, export, and localization features, even after import into keratinocytes.

属性

IUPAC Name

1-cyclohexyl-3-(2,6-dimethylphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39N7O/c1-22-8-7-9-23(2)28(22)37-21-24-20-32-30(34-29(24)38(31(37)39)27-10-5-4-6-11-27)33-25-12-14-26(15-13-25)36-18-16-35(3)17-19-36/h7-9,12-15,20,27H,4-6,10-11,16-19,21H2,1-3H3,(H,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXPGVPPWWPDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC3=CN=C(N=C3N(C2=O)C4CCCCC4)NC5=CC=C(C=C5)N6CCN(CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of YKL-06-062

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-06-062 is a potent, second-generation small molecule inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases that play a crucial role in various physiological processes. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with the SIK signaling pathway and its downstream effects. Detailed experimental protocols and quantitative data are presented to support the described mechanisms, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to Salt-Inducible Kinases (SIKs)

Salt-inducible kinases (SIKs) are members of the AMP-activated protein kinase (AMPK) family, comprising three isoforms: SIK1, SIK2, and SIK3.[1][2] These kinases are key regulators of signal transduction pathways, influencing a wide range of cellular processes including metabolism, inflammation, and cellular differentiation.[1] The activity of SIKs is modulated by the upstream kinase LKB1, which phosphorylates and activates them.[1] Once activated, SIKs phosphorylate and thereby inactivate downstream targets, primarily the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[3][4] This phosphorylation leads to the sequestration of CRTCs and HDACs in the cytoplasm, preventing their nuclear translocation and subsequent influence on gene transcription.

This compound: A Potent SIK Inhibitor

This compound is a highly potent, second-generation inhibitor of all three SIK isoforms.[2][5][6] Its inhibitory activity is demonstrated by its low nanomolar half-maximal inhibitory concentrations (IC50).

Target KinaseIC50 (nM)
SIK12.12[2][5][6]
SIK21.40[2][5][6]
SIK32.86[2][5][6]

By directly binding to the ATP-binding pocket of the SIKs, this compound prevents the phosphorylation of their downstream targets.[1]

Core Mechanism of Action: The SIK Signaling Pathway

The primary mechanism of action of this compound involves the disruption of the canonical SIK signaling pathway. In an unstimulated state, SIKs phosphorylate CRTCs and Class IIa HDACs, leading to their retention in the cytoplasm. Upon inhibition of SIKs by this compound, this phosphorylation is blocked, allowing for the dephosphorylation of CRTCs and HDACs. These dephosphorylated proteins can then translocate to the nucleus, where they act as co-activators for transcription factors, most notably CREB (cAMP response element-binding protein), to modulate the expression of target genes.[1][3][4]

SIK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core SIK Activity cluster_downstream_cytoplasm Cytoplasm cluster_downstream_nucleus Nucleus LKB1 LKB1 AMPK AMPK LKB1->AMPK SIK SIK1/2/3 AMPK->SIK Activates CRTC CRTC SIK->CRTC Phosphorylates HDAC HDAC SIK->HDAC Phosphorylates YKL This compound YKL->SIK Inhibits CRTC_P p-CRTC CRTC_nuc CRTC HDAC_P p-HDAC HDAC_nuc HDAC CRTC->CRTC_P CRTC->CRTC_nuc Translocation HDAC->HDAC_P HDAC->HDAC_nuc Translocation CREB CREB CRTC_nuc->CREB HDAC_nuc->CREB Gene Target Gene Expression CREB->Gene Activates qRTPCR_Workflow start Cell Culture treatment This compound Treatment start->treatment rna_extraction RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrpcr qRT-PCR cdna_synthesis->qrpcr data_analysis Data Analysis (ΔΔCt) qrpcr->data_analysis end MITF Fold Change data_analysis->end Psoriasis_Model_Workflow start C57BL/6 Mice induction Imiquimod Application (Back and Ear) start->induction treatment This compound Injection (10 mg/kg, i.p.) induction->treatment assessment Daily Assessment (PASI, Ear Thickness) treatment->assessment endpoint Endpoint Analysis assessment->endpoint histology Histology (H&E, Ki67) endpoint->histology qrpcr qRT-PCR (Cytokines) endpoint->qrpcr end Therapeutic Efficacy histology->end qrpcr->end

References

YKL-06-062: An In-Depth Technical Guide to a Second-Generation SIK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-06-062 is a potent, second-generation small molecule inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases that play a crucial role in various physiological processes. SIKs, comprising three isoforms (SIK1, SIK2, and SIK3), are key regulators of signal transduction pathways that govern inflammation, metabolism, and cellular proliferation. Due to their involvement in a range of pathologies, including inflammatory diseases and cancer, SIKs have emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and relevant experimental protocols.

Core Data Presentation

Chemical and Physical Properties
PropertyValue
CAS Number 2172617-16-0
Molecular Formula C31H39N7O
Molecular Weight 525.69 g/mol
Solubility DMSO: 25 mg/mL (47.56 mM; requires sonication)
In Vitro Potency

This compound demonstrates high potency against all three SIK isoforms.[1][2][3][4]

TargetIC50 (nM)
SIK1 2.12
SIK2 1.40
SIK3 2.86

Mechanism of Action and Signaling Pathway

Salt-Inducible Kinases are central nodes in signaling pathways that respond to hormonal and other extracellular signals. A primary upstream regulator of SIK activity is Protein Kinase A (PKA), which, when activated by cyclic AMP (cAMP), phosphorylates and inhibits SIKs. Activated SIKs, in turn, phosphorylate and inactivate downstream targets, primarily the CREB-Regulated Transcription Coactivators (CRTCs) and Class IIa Histone Deacetylases (HDACs). By inhibiting SIKs, this compound prevents the phosphorylation of CRTCs and HDACs, allowing them to translocate to the nucleus and activate gene expression.

SIK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates SIK SIK1/2/3 PKA->SIK Inhibits LKB1 LKB1 LKB1->SIK Activates CRTC CRTCs SIK->CRTC Phosphorylates (Inhibits) HDAC Class IIa HDACs SIK->HDAC Phosphorylates (Inhibits) YKL06062 This compound YKL06062->SIK Inhibits CREB CREB CRTC->CREB Co-activates GeneExpression Gene Expression HDAC->GeneExpression Deacetylates (Represses) CREB->GeneExpression Activates

SIK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro Experiment: Analysis of MITF mRNA Expression

One of the downstream effects of SIK inhibition is the upregulation of Microphthalmia-associated Transcription Factor (MITF), a key regulator of melanocyte development and pigmentation.

  • Cell Lines: Human melanocyte cells and UACC62 melanoma cells.

  • Treatment: Cells are treated with this compound at a concentration range of 0.0004 to 16 µM for 3 hours.

  • Methodology:

    • Cell Culture: Cells are maintained in appropriate culture media and conditions.

    • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentrations. A vehicle control (DMSO alone) is also included.

    • RNA Extraction: After the 3-hour incubation period, total RNA is extracted from the cells using a standard RNA isolation kit.

    • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • Quantitative PCR (qPCR): The expression of MITF mRNA is quantified by qPCR using primers specific for the MITF gene. A housekeeping gene (e.g., GAPDH or β-actin) is used for normalization.

  • Expected Outcome: A dose-dependent increase in MITF mRNA expression is observed in cells treated with this compound.

Note: Specific primer sequences for MITF and detailed qPCR cycling conditions are not publicly available and would need to be optimized for the specific experimental setup.

experimental_workflow_in_vitro start Start cell_culture Culture Human Melanocyte and UACC62 Melanoma Cells start->cell_culture treatment Treat with this compound (0.0004 - 16 µM, 3h) cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction rt_pcr Reverse Transcription to cDNA rna_extraction->rt_pcr qpcr Quantitative PCR (MITF and Housekeeping Gene) rt_pcr->qpcr data_analysis Data Analysis: Relative MITF mRNA Expression qpcr->data_analysis end End data_analysis->end

Workflow for In Vitro Analysis of MITF mRNA Expression.
In Vivo Experiment: Imiquimod-Induced Psoriasis Mouse Model

This compound has been shown to alleviate symptoms in a mouse model of psoriasis, a chronic inflammatory skin disease.

  • Animal Model: Imiquimod (IMQ)-induced psoriasis model in mice (e.g., C57BL/6 or BALB/c strains).

  • Treatment: this compound is administered intraperitoneally at a dose of 10 mg/kg daily.

  • Methodology (General Protocol):

    • Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the experiment.

    • Induction of Psoriasis: A daily topical dose of imiquimod cream (typically 5%) is applied to the shaved back and/or ears of the mice for a specified number of days (e.g., 5-7 days) to induce psoriasis-like skin inflammation.[5][6][7][8][9]

    • Compound Administration: this compound is formulated in a suitable vehicle and administered intraperitoneally at 10 mg/kg daily, starting from a designated day of the study. A vehicle control group is also included.

    • Monitoring and Evaluation:

      • Clinical Scoring: The severity of the skin inflammation is assessed daily using a scoring system that evaluates erythema (redness), scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).[7]

      • Histological Analysis: At the end of the study, skin samples are collected for histological analysis (e.g., H&E staining) to assess epidermal thickness and immune cell infiltration.

      • Immunohistochemistry: Staining for proliferation markers (e.g., Ki67) can be performed to quantify keratinocyte hyperproliferation.

      • Gene Expression Analysis: qPCR can be performed on skin samples to measure the expression of inflammatory cytokines and chemokines.

  • Expected Outcome: Treatment with this compound is expected to reduce ear thickness, decrease clinical scores for erythema and scaling, and reduce epidermal hyperproliferation and inflammatory cell infiltration in the skin.

Note: The precise timing of treatment initiation and the duration of the study for the specific this compound experiment are not detailed in the available literature. This protocol is a generalized representation of the imiquimod-induced psoriasis model.

experimental_workflow_in_vivo start Start acclimatization Acclimatize Mice start->acclimatization induction Induce Psoriasis with Topical Imiquimod acclimatization->induction treatment Daily Intraperitoneal Injection: - this compound (10 mg/kg) - Vehicle Control induction->treatment monitoring Daily Monitoring: - Clinical Scoring (PASI) - Ear Thickness Measurement treatment->monitoring Concurrent endpoint Endpoint Analysis: - Histology (H&E) - Immunohistochemistry (Ki67) - qPCR of Skin Tissue monitoring->endpoint end End endpoint->end

Workflow for In Vivo Psoriasis Mouse Model Study.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, such as its half-life, bioavailability, and clearance rates, are not currently available in the public domain. However, studies on other SIK inhibitors, such as GLPG3312, have demonstrated good oral bioavailability and have been advanced to clinical trials.[10][11] Further investigation is required to characterize the pharmacokinetic profile of this compound.

Synthesis

The synthesis of this compound is described as a custom synthesis product by various chemical suppliers.[2] Detailed, publicly available synthetic routes or patents specifically describing the synthesis of this compound have not been identified.

Conclusion

This compound is a highly potent, second-generation pan-SIK inhibitor with demonstrated in vitro and in vivo activity. Its ability to modulate the SIK signaling pathway makes it a valuable research tool for investigating the roles of SIKs in health and disease. The preclinical data in a psoriasis model suggests its potential as a therapeutic agent for inflammatory skin conditions. Further studies are warranted to fully elucidate its pharmacokinetic properties, safety profile, and therapeutic potential in a broader range of diseases.

References

In-Depth Technical Guide to the Biological Activity of YKL-06-062

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-06-062 is a potent, second-generation small molecule inhibitor of Salt-Inducible Kinases (SIKs), with demonstrated biological activity in modulating pigmentation and potential therapeutic applications in inflammatory conditions such as pulmonary fibrosis. This technical guide provides a comprehensive overview of the known biological activities of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound for various therapeutic applications.

Core Mechanism of Action: SIK Inhibition

This compound functions as a highly potent inhibitor of all three isoforms of Salt-Inducible Kinase (SIK1, SIK2, and SIK3). SIKs are members of the AMP-activated protein kinase (AMPK) family and are key regulators of various physiological processes, including metabolism, inflammation, and pigmentation. The primary mechanism of SIKs involves the phosphorylation and subsequent cytoplasmic sequestration of transcriptional co-activators, most notably the CREB-Regulated Transcription Coactivators (CRTCs). By inhibiting SIK activity, this compound prevents the phosphorylation of CRTCs, allowing them to translocate to the nucleus. In the nucleus, CRTCs associate with CREB (cAMP response element-binding protein) to activate the transcription of target genes.

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological activity of this compound.

Table 1: In Vitro Kinase Inhibition [1]

TargetIC50 (nM)
SIK12.12
SIK21.40
SIK32.86

Table 2: In Vitro Gene Expression Analysis in Human Melanocytes and Melanoma Cells

Cell LineTreatmentConcentration (µM)Target GeneFold Change in mRNA Expression
Normal Human MelanocytesThis compound (3 hours)0.0004 - 16MITFDose-dependent increase
UACC62 Melanoma CellsThis compound (3 hours)0.0004 - 16MITFDose-dependent increase
Normal Human MelanocytesThis compoundNot SpecifiedTRPM1Increased
UACC257 Human Melanoma CellsThis compoundNot SpecifiedTRPM1Increased

Table 3: Ex Vivo Human Skin Explant Pigmentation

TreatmentDurationObservationMelanin Content
This compound (37.5 mM)8 days (once daily)Significant PigmentationIncreased

Table 4: In Vivo Murine Model of Pulmonary Fibrosis [2]

ModelTreatmentDosageKey Findings
Bleomycin (BLM)-inducedThis compound2 mg/kgInhibition of pulmonary fibrosis
Fluorescein isothiocyanate (FITC)-inducedThis compound2 mg/kgInhibition of pulmonary fibrosis

Signaling Pathways

The primary signaling pathway modulated by this compound is the SIK-CRTC-CREB axis, which leads to the upregulation of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenesis.

SIK_Inhibition_Pathway YKL06062 This compound SIK SIK1/2/3 YKL06062->SIK Inhibition pCRTC Phosphorylated CRTCs (Cytoplasmic Sequestration) SIK->pCRTC Phosphorylation CRTC Dephosphorylated CRTCs (Nuclear Translocation) pCRTC->CRTC Dephosphorylation (inhibition of SIK) CREB CREB CRTC->CREB Co-activation MITF_Gene MITF Gene Transcription CREB->MITF_Gene Activation MITF_mRNA MITF mRNA MITF_Gene->MITF_mRNA Melanogenesis Melanogenesis MITF_mRNA->Melanogenesis

Caption: this compound inhibits SIK, leading to increased MITF transcription and melanogenesis.

Experimental Protocols

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SIK1, SIK2, and SIK3.

  • Methodology: Standard radiometric or luminescence-based kinase assays are employed. Recombinant human SIK1, SIK2, and SIK3 enzymes are incubated with a suitable substrate (e.g., a peptide derived from a known SIK substrate) and ATP (radiolabeled or non-radiolabeled). This compound is added at various concentrations. The kinase activity is measured by quantifying the phosphorylation of the substrate. IC50 values are calculated from the dose-response curves.

In Vitro Gene Expression Analysis[3]
  • Objective: To assess the effect of this compound on the mRNA expression of MITF in human cells.

  • Cell Lines: Normal human melanocytes and UACC62 human melanoma cells.

  • Treatment: Cells are treated with this compound at concentrations ranging from 0.0004 µM to 16 µM for 3 hours.[3]

  • Methodology:

    • Total RNA is extracted from the treated and untreated cells using a suitable RNA isolation kit.

    • The concentration and purity of the RNA are determined by spectrophotometry.

    • First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

    • Quantitative real-time PCR (qRT-PCR) is performed using primers specific for the human MITF gene and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative fold change in MITF mRNA expression is calculated using the ΔΔCt method.

Gene_Expression_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_analysis Analysis Cell_Culture Culture Human Melanocytes & UACC62 Cells Treatment Treat with this compound (0.0004-16 µM, 3h) Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR for MITF & Housekeeping Gene cDNA_Synthesis->qRT_PCR Data_Analysis Calculate Fold Change (ΔΔCt Method) qRT_PCR->Data_Analysis

Caption: Workflow for analyzing MITF gene expression in response to this compound treatment.
Ex Vivo Human Skin Explant Pigmentation Assay[4]

  • Objective: To evaluate the ability of this compound to induce melanin production in human skin.

  • Tissue: Human breast skin explants.

  • Treatment: Topical application of this compound at a concentration of 37.5 mM, once daily for 8 days.[4]

  • Methodology:

    • Freshly obtained human skin is cut into small sections and cultured at the air-liquid interface.

    • A solution of this compound in a suitable vehicle (e.g., 70% ethanol, 30% propylene glycol) is applied topically to the epidermal surface of the skin explants.[4]

    • Control explants are treated with the vehicle alone.

    • The explants are incubated for the specified duration, with daily re-application of the treatment.

    • At the end of the treatment period, the skin explants are photographed to document gross changes in pigmentation.

    • For histological analysis, the explants are fixed, embedded in paraffin, and sectioned.

    • Melanin content is visualized by Fontana-Masson staining.

    • Quantitative analysis of melanin content can be performed using image analysis software to measure the intensity of the staining or by spectrophotometric measurement of melanin extracted from the tissue.

In Vivo Murine Model of Pulmonary Fibrosis[2]
  • Objective: To investigate the therapeutic potential of this compound in a mouse model of pulmonary fibrosis.

  • Animal Model: Mice with pulmonary fibrosis induced by either intratracheal administration of bleomycin (BLM) or fluorescein isothiocyanate (FITC).[2]

  • Treatment: this compound is administered to the mice at a dosage of 2 mg/kg.[2] The route and frequency of administration should be as described in the specific study protocol.

  • Methodology:

    • Pulmonary fibrosis is induced in mice.

    • A treatment group receives this compound, a control group receives a vehicle, and a positive control group may receive a standard-of-care drug like pirfenidone.

    • At the end of the study period, mice are euthanized, and lung tissues are collected.

    • The severity of fibrosis is assessed by histological staining (e.g., Masson's trichrome, Sirius Red) and quantified using a scoring system (e.g., Ashcroft score).

    • The expression of fibrosis markers, such as collagen and fibronectin, is analyzed at the protein level (e.g., Western blot, immunohistochemistry) and mRNA level (qRT-PCR).

Other Potential Biological Activities

While the primary focus of published research on this compound has been on its role in melanogenesis and a preliminary study on pulmonary fibrosis, the broader role of SIKs in biology suggests other potential applications that warrant further investigation.

  • Anti-inflammatory Effects: SIKs are known to play a role in regulating the inflammatory response in immune cells. Inhibition of SIKs has been shown to suppress the production of pro-inflammatory cytokines and enhance the production of anti-inflammatory cytokines. Therefore, this compound may have potential as an anti-inflammatory agent.

  • Anti-cancer Activity: Dysregulation of SIKs has been implicated in various cancers. Depending on the cancer type and the specific SIK isoform involved, SIKs can act as either tumor promoters or suppressors. The potent pan-SIK inhibitory activity of this compound suggests that its potential as an anti-cancer agent should be explored.

Conclusion

This compound is a potent and specific inhibitor of the SIK family of kinases. Its ability to upregulate MITF expression and induce melanogenesis has been demonstrated in vitro and ex vivo. Furthermore, an initial in vivo study suggests its potential in treating pulmonary fibrosis. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound in dermatology, pulmonology, and potentially other fields such as immunology and oncology. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and mechanism of action in various disease contexts.

References

YKL-06-062: An In-depth Technical Guide to its Target Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-06-062 is a potent, second-generation small molecule inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases that play a crucial role in various physiological processes, including metabolic regulation, inflammation, and melanogenesis.[1][2][3] This technical guide provides a comprehensive overview of the target kinases of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and a visualization of the key signaling pathways involved.

Core Target Kinases and Inhibitory Activity

The primary molecular targets of this compound are the three isoforms of the Salt-Inducible Kinase family: SIK1, SIK2, and SIK3.[1][2][3] this compound exhibits nanomolar potency against all three isoforms, making it a pan-SIK inhibitor. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target KinaseIC50 (nM)
SIK12.12[1][2][3]
SIK21.40[1][2][3]
SIK32.86[1][2][3]

SIK Signaling Pathway

SIKs are key downstream effectors of the LKB1 tumor suppressor kinase and are involved in the regulation of gene expression through the phosphorylation of transcriptional co-activators. The canonical SIK signaling pathway is initiated by the upstream kinase LKB1, which phosphorylates and activates SIKs. Activated SIKs, in turn, phosphorylate and inactivate members of the CREB-regulated transcription coactivator (CRTC) family and Class IIa histone deacetylases (HDACs).

Phosphorylation of CRTCs and Class IIa HDACs by SIKs leads to their sequestration in the cytoplasm via binding to 14-3-3 proteins, thereby preventing their nuclear translocation and subsequent activation of target gene transcription. Inhibition of SIKs by molecules such as this compound prevents the phosphorylation of CRTCs and HDACs, allowing them to translocate to the nucleus and activate gene expression. Another layer of regulation is provided by Protein Kinase A (PKA), which can phosphorylate and inhibit SIK activity.

SIK_Signaling_Pathway cluster_nucleus Nucleus LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Activates PKA PKA PKA->SIK Inhibits CRTCs CRTCs SIK->CRTCs Phosphorylates HDACs Class IIa HDACs SIK->HDACs Phosphorylates YKL06062 This compound YKL06062->SIK Inhibits pCRTCs p-CRTCs (Inactive) Nucleus Nucleus CRTCs->Nucleus Translocation CREB CREB CRTCs->CREB Co-activates pHDACs p-HDACs (Inactive) HDACs->Nucleus Translocation Cytoplasm Cytoplasm pCRTCs->Cytoplasm Sequestration (14-3-3 binding) pHDACs->Cytoplasm Sequestration (14-3-3 binding) GeneExpression Target Gene Expression CREB->GeneExpression Activates

Caption: SIK Signaling Pathway and the Mechanism of Action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of SIKs by measuring the amount of ADP produced in the phosphorylation reaction.

Workflow:

Kinase_Assay_Workflow Start Start Reaction_Setup Set up kinase reaction: - SIK enzyme - Substrate (e.g., AMARA peptide) - ATP - this compound (test compound) Start->Reaction_Setup Incubation1 Incubate at 30°C Reaction_Setup->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent (stops kinase reaction, depletes ATP) Incubation1->Add_ADP_Glo Incubation2 Incubate at RT Add_ADP_Glo->Incubation2 Add_Kinase_Detection Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubation2->Add_Kinase_Detection Incubation3 Incubate at RT Add_Kinase_Detection->Incubation3 Measure_Luminescence Measure Luminescence Incubation3->Measure_Luminescence End End Measure_Luminescence->End

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Detailed Protocol:

  • Prepare Reagents:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • SIK Enzymes: Recombinant human SIK1, SIK2, or SIK3.

    • Substrate: AMARA peptide (or other suitable SIK substrate).

    • ATP: Prepare a stock solution of ATP in kinase buffer.

    • This compound: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.

    • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (Promega).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of 2X kinase buffer.

    • Add 1.25 µL of this compound or vehicle (DMSO).

    • Add 1.25 µL of a mixture of SIK enzyme and substrate.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at 30°C for 1 hour.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Western Blot for CRTC Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of SIK substrates, such as CRTCs, in a cellular context.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T, U2OS) in appropriate media.

    • Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-3 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a CRTC protein (e.g., anti-phospho-CRTC2 or anti-phospho-CRTC3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total CRTC or a housekeeping protein (e.g., GAPDH, β-actin).

Cellular Assay: Immunofluorescence for CRTC Translocation

This assay visualizes the nuclear translocation of CRTCs upon SIK inhibition by this compound.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat cells with this compound or vehicle (DMSO) as described for the western blot protocol.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate the cells with a primary antibody against a CRTC protein (e.g., anti-CRTC2 or anti-CRTC3).

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the CRTC signal to determine the extent of nuclear translocation.

Cellular Assay: RT-PCR for MITF mRNA Expression

This protocol measures the change in the mRNA expression of Microphthalmia-associated transcription factor (MITF), a downstream target of the SIK-CRTC pathway, in response to this compound.[2][3][4]

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture human melanocyte cells or a melanoma cell line (e.g., UACC62) in appropriate media.[2][3][4]

    • Treat cells with a dose-range of this compound (e.g., 0.0004 µM to 16 µM) or vehicle (DMSO) for 3 hours.[2][3][4]

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for MITF and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Use a qPCR master mix containing a fluorescent dye (e.g., SYBR Green) or a probe-based system.

  • Data Analysis:

    • Calculate the relative change in MITF mRNA expression using the ΔΔCt method.

    • Analyze the dose-dependent effect of this compound on MITF expression.

Conclusion

This compound is a valuable research tool for investigating the biological roles of SIK kinases. Its high potency and pan-isoform activity make it suitable for a wide range of in vitro and cellular studies. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of this compound on the SIK signaling pathway and its downstream consequences. Further investigation into the selectivity profile and in vivo efficacy of this compound will be crucial for its potential development as a therapeutic agent.

References

The Effect of YKL-06-062 on MITF Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which the second-generation salt-inducible kinase (SIK) inhibitor, YKL-06-062, upregulates the expression of Microphthalmia-associated transcription factor (MITF). This document details the underlying signaling pathways, presents quantitative data from relevant studies, and provides detailed experimental protocols for investigating this effect.

Introduction

Microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development, function, and survival. Its expression is tightly controlled, and dysregulation is implicated in various pigmentation disorders and melanoma. This compound is a potent inhibitor of salt-inducible kinases (SIKs), a family of serine/threonine kinases comprising SIK1, SIK2, and SIK3. Recent research has identified this compound as a modulator of MITF expression, offering a potential therapeutic avenue for conditions characterized by reduced MITF activity. This guide elucidates the molecular mechanisms underpinning the effect of this compound on MITF expression.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effect on MITF mRNA expression.

Table 1: Inhibitory Activity of this compound against SIK Isoforms

KinaseIC₅₀ (nM)
SIK12.12
SIK21.40
SIK32.86

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.[1][2]

Table 2: Dose-Dependent Effect of this compound on MITF mRNA Expression

Cell Line(s)Treatment DurationThis compound Concentration (µM)Outcome
Human melanocyte cells, UACC62 melanoma cells3 hours0.0004 - 16Dose-dependent increase in MITF mRNA expression[1][2]

Signaling Pathway

The upregulation of MITF expression by this compound is primarily mediated through the inhibition of SIKs, which in turn relieves the suppression of the CREB-regulated transcriptional coactivators (CRTCs).

In the basal state, SIKs phosphorylate CRTCs, leading to their sequestration in the cytoplasm through binding to 14-3-3 proteins. This prevents CRTCs from entering the nucleus and co-activating the transcription factor CREB (cAMP response element-binding protein).

Upon treatment with this compound, SIK activity is inhibited. This leads to the dephosphorylation of CRTCs, which then translocate to the nucleus. In the nucleus, CRTCs bind to CREB, forming a potent transcriptional activation complex that binds to the promoter of the MITF gene, thereby driving its expression.

G cluster_nucleus Nucleus YKL This compound SIK SIK1/2/3 YKL->SIK Inhibits pCRTC Phosphorylated CRTC (Cytoplasmic) SIK->pCRTC Phosphorylates pCRTC->CRTC Dephosphorylation (promoted by SIK inhibition) CREB CREB CRTC->CREB Co-activates MITF_Gene MITF Gene CREB->MITF_Gene Activates Transcription MITF_mRNA MITF mRNA MITF_Gene->MITF_mRNA Transcription MITF_Protein MITF Protein MITF_mRNA->MITF_Protein Translation

Caption: Signaling pathway of this compound-induced MITF expression.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effect of this compound on MITF expression.

Cell Culture and Treatment
  • Cell Lines: Human melanocyte cells or melanoma cell lines (e.g., UACC62).

  • Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution. Further dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 0.0004 µM to 16 µM).

  • Treatment: Seed cells in culture plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO) and incubate for the desired time (e.g., 3 hours for mRNA analysis).

Quantitative Real-Time PCR (qRT-PCR) for MITF mRNA Expression

This protocol allows for the quantification of MITF mRNA levels.

  • RNA Isolation:

    • Lyse the cells using a suitable lysis buffer (e.g., TRIzol).

    • Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • qPCR Reaction:

    • Prepare a reaction mixture containing cDNA template, forward and reverse primers for MITF and a housekeeping gene (e.g., GAPDH or ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

    • Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for MITF and the housekeeping gene.

    • Calculate the relative expression of MITF mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Western Blotting for MITF and Phospho-CRTC Protein Levels

This protocol is for the semi-quantitative analysis of protein expression and phosphorylation status.

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against MITF, phospho-CRTC (e.g., pSer151), total CRTC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow to study the effect of this compound on MITF expression.

G start Start cell_culture Cell Culture (e.g., UACC62 melanoma cells) start->cell_culture treatment Treatment with this compound (Dose-response & Time-course) cell_culture->treatment rna_extraction RNA Isolation treatment->rna_extraction protein_extraction Protein Lysis treatment->protein_extraction q_rt_pcr qRT-PCR for MITF mRNA rna_extraction->q_rt_pcr western_blot Western Blot for MITF & p-CRTC protein_extraction->western_blot data_analysis Data Analysis (mRNA & Protein Quantification) q_rt_pcr->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for investigating this compound's effect.

References

In-Depth Technical Guide: YKL-06-062, a Second-Generation Salt-Inducible Kinase (SIK) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-06-062 is a potent, second-generation, small-molecule inhibitor of salt-inducible kinases (SIKs), a family of serine/threonine kinases that play a crucial role in regulating cellular metabolism, inflammation, and transcription. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its characterization. The information presented is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of SIKs and the development of novel therapeutics targeting this kinase family.

Chemical Properties and Identification

This compound is a well-characterized compound with the following properties:

PropertyValue
CAS Number 2172617-16-0[1][2]
Molecular Formula C₃₁H₃₉N₇O[1]
Molecular Weight 525.69 g/mol [1]
Physical State Solid
Solubility Soluble in DMSO

Mechanism of Action: Potent Inhibition of SIKs

This compound functions as a highly potent ATP-competitive inhibitor of all three salt-inducible kinase isoforms: SIK1, SIK2, and SIK3.[1][3][4][5] Its inhibitory activity is demonstrated by low nanomolar half-maximal inhibitory concentrations (IC₅₀).

Quantitative Data: In Vitro Kinase Inhibition

The potency of this compound against the SIK isoforms has been determined through in vitro kinase assays.

Target KinaseIC₅₀ (nM)
SIK12.12[1][3][4][5]
SIK21.40[1][3][4][5]
SIK32.86[1][3][4][5]

Signaling Pathway

Salt-inducible kinases are key components of the AMP-activated protein kinase (AMPK) family and are regulated by upstream kinases such as Liver Kinase B1 (LKB1) and Protein Kinase A (PKA). SIKs, in turn, phosphorylate and regulate the activity of downstream substrates, most notably the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).

In a basal state, SIKs phosphorylate CRTCs, leading to their sequestration in the cytoplasm and preventing their interaction with the transcription factor CREB. Inhibition of SIKs by molecules such as this compound prevents the phosphorylation of CRTCs. This allows for the dephosphorylation of CRTCs, their subsequent translocation into the nucleus, and the activation of CREB-mediated gene transcription. One such target gene is the Microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte development and pigmentation.

SIK_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core Core Kinase cluster_downstream Downstream Effectors cluster_transcription Transcriptional Regulation LKB1 LKB1 SIK SIK LKB1->SIK Activates PKA PKA PKA->SIK Inhibits CRTC_P p-CRTC (Cytoplasmic) SIK->CRTC_P Phosphorylates HDACs Class IIa HDACs SIK->HDACs Phosphorylates CRTC CRTC (Nuclear) CRTC_P->CRTC Dephosphorylation CREB CREB CRTC->CREB Co-activates Gene_Expression Gene Expression (e.g., MITF) CREB->Gene_Expression Promotes YKL_06_062 This compound YKL_06_062->SIK Inhibits

Caption: SIK Signaling Pathway and the Mechanism of Action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro SIK Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted for the determination of IC₅₀ values of this compound against SIK isoforms.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection (ADP-Glo™) Reagents Thaw Reagents: - SIK Enzyme - Substrate (e.g., AMARA peptide) - ATP - this compound Serial_Dilution Prepare Serial Dilutions of this compound Reagents->Serial_Dilution Reaction_Setup Set up Kinase Reaction: - Kinase Buffer - SIK Enzyme - Substrate - ATP - this compound or DMSO Serial_Dilution->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubation->Add_ADP_Glo Incubate_1 Incubate at RT Add_ADP_Glo->Incubate_1 Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP) Incubate_1->Add_Detection Incubate_2 Incubate at RT Add_Detection->Incubate_2 Luminescence Measure Luminescence Incubate_2->Luminescence

Caption: Workflow for an In Vitro SIK Kinase Inhibition Assay.

Materials:

  • Recombinant human SIK1, SIK2, or SIK3 enzyme

  • Kinase substrate (e.g., AMARA peptide)

  • ATP

  • This compound

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In each well of the assay plate, combine the kinase reaction buffer, SIK enzyme, and substrate.

  • Initiation of Reaction: Add this compound at various concentrations or DMSO (vehicle control) to the wells. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular Assay: Western Blot for Phospho-CRTC

This protocol describes the detection of changes in the phosphorylation status of CRTCs in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., HEK293T, UACC62 melanoma cells)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-CRTC (specific for the SIK phosphorylation site) and anti-total-CRTC

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-3 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-CRTC) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probing: The membrane can be stripped and re-probed with an anti-total-CRTC antibody to confirm equal protein loading.

Gene Expression Analysis: RT-qPCR for MITF

This protocol details the measurement of MITF mRNA expression in cells treated with this compound.[3]

Materials:

  • Human melanocyte cells or UACC62 melanoma cells[3]

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for MITF and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Treatment: Treat cells with this compound at a range of concentrations (e.g., 0.0004 µM to 16 µM) for 3 hours.[3]

  • RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for MITF and the housekeeping gene.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in MITF mRNA expression in this compound-treated cells compared to DMSO-treated controls.

Conclusion

This compound is a valuable research tool for investigating the biological functions of salt-inducible kinases. Its high potency and well-defined mechanism of action make it suitable for a wide range of in vitro and cellular assays. The experimental protocols provided in this guide offer a starting point for researchers to further explore the effects of SIK inhibition in various biological systems. Further studies are warranted to fully elucidate the selectivity profile and in vivo pharmacokinetic and pharmacodynamic properties of this compound.

References

YKL-06-062: An In-depth Technical Guide on In Vitro Potency and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency, experimental methodologies, and signaling pathway of YKL-06-062, a second-generation salt-inducible kinase (SIK) inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Efficacy: Potent Inhibition of Salt-Inducible Kinases

This compound demonstrates potent inhibitory activity against all three isoforms of the salt-inducible kinase family (SIK1, SIK2, and SIK3). This inhibition is dose-dependent and occurs at nanomolar concentrations, highlighting the compound's high degree of potency.

Quantitative In Vitro Potency Data

The half-maximal inhibitory concentration (IC50) values of this compound against the SIK isoforms have been determined through biochemical assays. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. The consistently low nanomolar IC50 values underscore the potent nature of this compound.[1][2][3]

Target KinaseIC50 (nM)
SIK12.12
SIK21.40
SIK32.86

Mechanism of Action: Modulation of the SIK-CRTC-MITF Signaling Axis

This compound exerts its biological effects through the inhibition of SIKs, which are key regulators of gene transcription. In melanocytes, SIKs normally phosphorylate and thereby inactivate CREB-regulated transcription co-activators (CRTCs).[4][5][6] By inhibiting SIK activity, this compound prevents the phosphorylation of CRTCs. This allows CRTCs to translocate to the nucleus, where they co-activate the transcription factor CREB (cAMP response element-binding protein). The activated CREB-CRTC complex then promotes the transcription of target genes, a key one being the Microphthalmia-associated transcription factor (MITF).[4] MITF is a master regulator of melanocyte development, survival, and melanogenesis.

The following diagram illustrates the signaling pathway affected by this compound:

Caption: this compound inhibits SIK, leading to CRTC activation and MITF gene expression.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific laboratory conditions.

Biochemical Assay for SIK Inhibition (IC50 Determination)

This protocol describes a general method for determining the IC50 values of SIK inhibitors using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Objective: To quantify the in vitro potency of this compound against SIK1, SIK2, and SIK3.

Materials:

  • Recombinant human SIK1, SIK2, and SIK3 enzymes

  • Suitable kinase substrate (e.g., AMARA peptide)[7]

  • ATP

  • This compound

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add kinase assay buffer, the appropriate SIK enzyme, and the kinase substrate to the wells of the assay plate.

    • Add the diluted this compound or vehicle control (DMSO) to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

The following diagram outlines the workflow for the biochemical assay:

Biochemical_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, this compound) start->prepare_reagents setup_reaction Set up Kinase Reaction in Plate prepare_reagents->setup_reaction add_inhibitor Add this compound Serial Dilutions setup_reaction->add_inhibitor initiate_reaction Initiate Reaction with ATP add_inhibitor->initiate_reaction incubate_reaction Incubate at 30°C initiate_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_stop Incubate at RT stop_reaction->incubate_stop detect_signal Add Kinase Detection Reagent incubate_stop->detect_signal incubate_detect Incubate at RT detect_signal->incubate_detect read_luminescence Read Luminescence incubate_detect->read_luminescence analyze_data Analyze Data & Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound using a luminescence-based kinase assay.

In Vitro Cell-Based Assay: MITF mRNA Expression

This protocol details a method to assess the effect of this compound on the expression of MITF mRNA in cultured human cells using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Objective: To measure the dose-dependent effect of this compound on MITF mRNA levels in human melanocytes and melanoma cells.

Cell Lines:

  • Normal Human Epidermal Melanocytes (NHEM)

  • UACC62 human melanoma cells

Materials:

  • This compound

  • Cell culture medium and supplements

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., containing SYBR Green or TaqMan probes)

  • Primers specific for human MITF and a reference gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Culture human melanocytes or UACC62 melanoma cells under standard conditions.

    • Treat the cells with various concentrations of this compound (e.g., 0.0004 µM to 16 µM) or vehicle control (DMSO) for a specified duration (e.g., 3 hours).[1][8]

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

    • Assess the quality and quantity of the extracted RNA.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for MITF and the reference gene.

    • Perform the qPCR using a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for MITF and the reference gene.

    • Calculate the relative expression of MITF mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.

The following diagram illustrates the workflow for the RT-qPCR experiment:

RT_qPCR_Workflow start Start culture_cells Culture Human Melanocytes/ Melanoma Cells start->culture_cells treat_cells Treat Cells with this compound culture_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells extract_rna Extract Total RNA harvest_cells->extract_rna synthesize_cdna Reverse Transcription (cDNA Synthesis) extract_rna->synthesize_cdna setup_qpcr Set up qPCR Reaction synthesize_cdna->setup_qpcr run_qpcr Perform qPCR setup_qpcr->run_qpcr analyze_data Analyze Data (ΔΔCt Method) run_qpcr->analyze_data end End analyze_data->end

Caption: Workflow for analyzing MITF mRNA expression in response to this compound treatment.

References

An In-depth Technical Guide on the Discovery and Development of YKL-06-062

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-06-062 is a potent, second-generation, small-molecule inhibitor of salt-inducible kinases (SIKs) that has demonstrated significant potential in modulating melanogenesis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. The document details its targeted activity against SIK isoforms, its effects on the downstream signaling pathways controlling melanin production, and the experimental methodologies employed in its evaluation. All quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams. This guide is intended to serve as a core resource for researchers in dermatology, oncology, and drug development interested in the therapeutic potential of SIK inhibitors.

Introduction: The Role of Salt-Inducible Kinases in Pigmentation

Salt-inducible kinases (SIKs) are a family of serine/threonine kinases, comprising three isoforms (SIK1, SIK2, and SIK3), that belong to the AMP-activated protein kinase (AMPK) family.[1] SIKs are crucial regulators of various physiological processes, including glucose metabolism and inflammation.[1] In the context of skin pigmentation, SIKs act as key negative regulators of melanogenesis.[2] They phosphorylate and thereby inactivate the CREB-regulated transcription coactivators (CRTCs), which are essential for the transcription of the Microphthalmia-associated transcription factor (MITF).[2] MITF is the master regulator of melanocyte differentiation and the expression of genes required for melanin synthesis.[2][3]

The development of small-molecule inhibitors of SIKs presents a novel therapeutic strategy for inducing melanin production independently of ultraviolet (UV) radiation.[3][4] Such an approach holds promise for protecting against UV-induced skin damage and reducing the risk of skin cancer, particularly in individuals with fair skin who have a limited ability to tan.[2]

Discovery of this compound: A Second-Generation SIK Inhibitor

The development of this compound was part of a focused effort to identify potent and skin-permeable SIK inhibitors for topical application. The discovery process began with the identification of HG-9-91-01 as a pan-SIK inhibitor that could induce MITF transcription and pigmentation in vitro.[4] However, optimization was required to enhance its properties for human skin penetration.[4]

This led to the development of a series of second-generation SIK inhibitors, including YKL-06-061 and this compound.[4] These compounds were specifically designed to have improved physicochemical properties for topical delivery while maintaining high potency against the SIK family of kinases.

Plausible Chemical Synthesis

While the precise synthetic route for this compound is not publicly disclosed, a plausible synthesis can be postulated based on the general methodologies for creating pyrimidine-based kinase inhibitors. A common approach involves the condensation of substituted pyrimidines with various amine-containing moieties. The synthesis would likely involve a multi-step process to build the complex heterocyclic core and introduce the necessary functional groups to achieve high affinity and selectivity for the SIK active site.

Mechanism of Action: SIK Inhibition and Upregulation of Melanogenesis

This compound exerts its pro-pigmentary effects by directly inhibiting the enzymatic activity of SIKs. By blocking SIK-mediated phosphorylation of CRTCs, this compound allows for the nuclear translocation of active CRTCs. In the nucleus, CRTCs co-activate the transcription factor CREB, leading to a significant increase in the expression of the MITF gene.[2] The subsequent rise in MITF protein levels drives the transcription of a cascade of melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and dopachrome tautomerase (DCT), ultimately resulting in increased melanin synthesis.[2][4]

Signaling Pathway of this compound in Melanocytes

SIK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound SIK SIK1/2/3 This compound->SIK Inhibition CRTC_P p-CRTC SIK->CRTC_P Phosphorylation CRTC CRTC CRTC_P->CRTC Dephosphorylation CREB CREB CRTC->CREB Co-activation MITF_gene MITF Gene CREB->MITF_gene Transcription MITF_mRNA MITF mRNA MITF_gene->MITF_mRNA Melanogenesis_genes Melanogenesis Genes (TYR, TYRP1, etc.) MITF_mRNA->Melanogenesis_genes Upregulation Melanin Melanin Melanogenesis_genes->Melanin Synthesis qrtpcr_workflow start Start cell_culture Cell Culture (Human Melanocytes/Melanoma) start->cell_culture treatment Treatment with this compound (Dose-Response) cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qrpcr Quantitative RT-PCR (MITF and Housekeeping Gene) cdna_synthesis->qrpcr data_analysis Data Analysis (ΔΔCt Method) qrpcr->data_analysis end End data_analysis->end

References

Methodological & Application

YKL-06-062: A Potent Salt-Inducible Kinase (SIK) Inhibitor for Modulating MITF Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Cell-Based Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

YKL-06-062 is a second-generation small molecule inhibitor of salt-inducible kinases (SIK), demonstrating high potency against all three isoforms (SIK1, SIK2, and SIK3). SIKs are members of the AMP-activated protein kinase (AMPK) family and are key regulators of various physiological processes, including metabolic pathways and transcriptional regulation. The mechanism of action of this compound involves the inhibition of SIKs, which play a crucial role in the phosphorylation and subsequent cytoplasmic retention of CREB-regulated transcription coactivators (CRTCs). By inhibiting SIKs, this compound allows for the dephosphorylation and nuclear translocation of CRTCs. In the nucleus, CRTCs act as co-activators for the transcription factor CREB (cAMP response element-binding protein), leading to the increased expression of target genes, most notably the Microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanocyte development, survival, and function. This application note provides a detailed protocol for a cell-based assay to quantify the effect of this compound on MITF mRNA expression in human melanocytes and melanoma cells.

Data Presentation

Table 1: In Vitro Potency of this compound Against SIK Isoforms

TargetIC50 (nM)
SIK12.12
SIK21.40
SIK32.86

Table 2: Experimental Parameters for this compound-Mediated MITF mRNA Induction

Cell LinesConcentration RangeIncubation TimePrimary Readout
Primary Human Melanocytes, UACC62 Melanoma Cells0.0004 - 16 µM3 hoursIncreased MITF mRNA expression

Signaling Pathway

SIK_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIK SIK1/2/3 CRTC CRTC SIK->CRTC P YKL This compound YKL->SIK CRTC_P p-CRTC CRTC_P->CRTC Dephosphorylation CRTC_nuc CRTC CRTC->CRTC_nuc Translocation CREB CREB MITF_gene MITF Gene CREB->MITF_gene Transcription MITF_mRNA MITF mRNA MITF_gene->MITF_mRNA CRTC_nuc->CREB Co-activation

Caption: this compound inhibits SIK, leading to CRTC dephosphorylation and nuclear translocation, which co-activates CREB to induce MITF gene expression.

Experimental Protocols

Cell Culture

a. Primary Human Melanocytes:

  • Media: Melanocyte Growth Medium (e.g., Medium 254 supplemented with Human Melanocyte Growth Supplement-2).

  • Culture Vessels: Tissue culture treated flasks or plates. No special coating is required.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculturing: Passage cells at 70-80% confluency. Wash with PBS, detach with 0.05% Trypsin-EDTA for 3-5 minutes, neutralize with trypsin inhibitor or serum-containing medium, centrifuge, and re-plate at a seeding density of 5,000-10,000 cells/cm².

b. UACC62 Melanoma Cells:

  • Media: RPMI-1640 Medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Culture Vessels: Standard tissue culture treated flasks or plates.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculturing: Passage at 80% confluency. Wash with PBS, detach with 0.25% Trypsin-EDTA, neutralize with complete medium, centrifuge, and re-seed at a 1:5 to 1:8 split ratio.

This compound Treatment and RNA Isolation

Experimental_Workflow cluster_cell_culture Cell Culture & Plating cluster_treatment This compound Treatment cluster_analysis Gene Expression Analysis A Seed cells in 24-well plates B Incubate for 24h (allow attachment) A->B C Prepare serial dilutions of this compound D Treat cells for 3 hours C->D E Lyse cells & Isolate RNA F Reverse Transcription (cDNA synthesis) E->F G Quantitative PCR (qPCR) for MITF expression F->G H Data Analysis (Relative Quantification) G->H

Caption: Workflow for assessing the effect of this compound on MITF mRNA expression.

a. Cell Plating:

  • The day before treatment, seed primary human melanocytes or UACC62 cells into 24-well plates at a density that will result in 80-90% confluency at the time of harvest.

  • Incubate overnight at 37°C, 5% CO2.

b. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • On the day of the experiment, perform serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve final concentrations ranging from 0.0004 µM to 16 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plates for 3 hours at 37°C, 5% CO2.

c. RNA Isolation:

  • After the 3-hour incubation, aspirate the medium and wash the cells once with cold PBS.

  • Lyse the cells directly in the wells using a suitable lysis buffer (e.g., from an RNA isolation kit).

  • Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit. Ensure to include a DNase treatment step to remove any contaminating genomic DNA.

  • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

Reverse Transcription and Quantitative PCR (RT-qPCR)

a. Reverse Transcription (cDNA Synthesis):

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

  • Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.

b. Quantitative PCR (qPCR):

  • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for MITF and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or probe-based qPCR master mix.

  • Perform the qPCR reaction using a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Include a melt curve analysis at the end of the run if using SYBR Green to ensure the amplification of a single product.

  • Run all samples in triplicate, including no-template controls.

c. Data Analysis:

  • Determine the cycle threshold (Ct) values for MITF and the housekeeping gene for each sample.

  • Calculate the change in MITF mRNA expression relative to the vehicle control using the ΔΔCt method.

  • Plot the fold change in MITF expression as a function of this compound concentration to generate a dose-response curve.

Materials

  • This compound

  • Primary Human Melanocytes or UACC62 melanoma cells

  • Appropriate cell culture media and supplements

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • DMSO

  • RNA isolation kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for MITF and a housekeeping gene

  • Sterile cell culture plates, flasks, and other plasticware

  • Real-time PCR detection system

Application Notes and Protocols for YKL-06-062 in Melanocyte Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-06-062 is a potent, second-generation small molecule inhibitor of Salt-Inducible Kinases (SIKs). By targeting SIKs (SIK1, SIK2, and SIK3), this compound modulates downstream signaling pathways to promote melanogenesis in melanocytes. This document provides detailed application notes and protocols for the use of this compound in melanocyte culture to study its effects on melanin production and the underlying molecular mechanisms.

This compound treatment leads to a dose-dependent increase in the expression of Microphthalmia-associated transcription factor (MITF) mRNA, a master regulator of melanocyte development and pigmentation.[1] This upregulation of MITF is expected to subsequently increase the expression of key melanogenic enzymes such as tyrosinase, leading to enhanced melanin synthesis. These characteristics make this compound a valuable tool for research in pigmentation disorders, skin biology, and the development of novel therapies for conditions requiring repigmentation.

Data Presentation

The following tables summarize the known quantitative data for this compound and its effects on melanocytes.

Table 1: Biochemical Activity of this compound

TargetIC50 (nM)
SIK12.12[2]
SIK21.40[2]
SIK32.86[2]

Table 2: In Vitro Activity of this compound in Melanocyte and Melanoma Cell Lines

Cell LineAssayConcentration Range (µM)Incubation TimeObserved Effect
Human MelanocytesRT-PCR0.0004 - 163 hoursDose-dependent increase in MITF mRNA expression[2]
UACC62 MelanomaRT-PCR0.0004 - 163 hoursDose-dependent increase in MITF mRNA expression[2]
Human Skin ExplantsVisual & Fontana-Masson StainingNot Specified8 daysSignificant increase in pigmentation and melanin content[1]

Signaling Pathway

This compound functions by inhibiting Salt-Inducible Kinases (SIKs), which are negative regulators of the cAMP response element-binding protein (CREB) co-activator, CRTC. Inhibition of SIKs leads to the activation of CREB, which in turn promotes the transcription of the Microphthalmia-associated transcription factor (MITF). MITF then acts as a master regulator to upregulate the expression of genes involved in melanin synthesis, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome tautomerase (DCT).

G cluster_0 This compound Action cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response YKL This compound SIK SIK1/2/3 YKL->SIK Inhibition CRTC CRTC SIK->CRTC Inhibition CREB CREB CRTC->CREB Activation MITF MITF (Transcription Factor) CREB->MITF Increased Transcription Melanogenesis_Genes Melanogenesis Genes (TYR, TRP1, DCT) MITF->Melanogenesis_Genes Increased Transcription Melanin Increased Melanin Production Melanogenesis_Genes->Melanin

Signaling pathway of this compound in melanocytes.

Experimental Protocols

Protocol 1: Culture of Human Melanocytes and Melanoma Cell Lines

This protocol describes the general procedure for culturing human melanocytes and the UACC62 melanoma cell line, which have been shown to be responsive to this compound.

Materials:

  • Primary Human Epidermal Melanocytes (HEMs) or UACC62 melanoma cell line

  • Melanocyte Growth Medium (e.g., M254 Medium with HMGS supplement) for HEMs

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin for UACC62 cells

  • This compound stock solution (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks or plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • For routine culture, seed HEMs or UACC62 cells in T-75 flasks.

    • For experiments, seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) at a density that allows for logarithmic growth during the experiment.

  • Cell Culture:

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days.

    • Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium from a concentrated stock solution in DMSO. A recommended concentration range for initial experiments is 0.01 µM to 10 µM.

    • Ensure the final concentration of DMSO in the culture medium is below 0.1% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add the medium containing the desired concentration of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in all experiments.

    • Incubate the cells for the desired period (e.g., 3 hours for mRNA analysis, 24-72 hours for protein and melanin analysis).

G start Start seed_cells Seed Melanocytes/ Melanoma Cells start->seed_cells incubate1 Incubate (37°C, 5% CO2) Until 70-80% Confluent seed_cells->incubate1 prepare_treatment Prepare this compound Dilutions in Medium incubate1->prepare_treatment treat_cells Replace Medium with This compound or Vehicle Control incubate1->treat_cells prepare_treatment->treat_cells incubate2 Incubate for Desired Time treat_cells->incubate2 harvest Harvest Cells for Downstream Analysis incubate2->harvest

Experimental workflow for this compound treatment.
Protocol 2: Quantification of Melanin Content

This protocol describes a spectrophotometric method to quantify the melanin content in cultured melanocytes after treatment with this compound.

Materials:

  • Treated and control cells from Protocol 1

  • PBS

  • 1 N NaOH with 10% DMSO

  • Spectrophotometer or plate reader

Procedure:

  • Cell Lysis:

    • After treatment, wash the cells twice with PBS.

    • Harvest the cells by trypsinization and pellet them by centrifugation.

    • Resuspend the cell pellet in a known volume of 1 N NaOH containing 10% DMSO.

    • Incubate at 80°C for 1 hour to solubilize the melanin.

  • Melanin Quantification:

    • Centrifuge the lysate to pellet any insoluble material.

    • Transfer the supernatant to a 96-well plate.

    • Measure the absorbance at 475 nm using a spectrophotometer.

    • A standard curve can be generated using synthetic melanin to determine the absolute amount of melanin.

  • Data Normalization:

    • To account for differences in cell number, normalize the melanin content to the total protein concentration of the cell lysate (determined by a BCA or Bradford assay) or to the cell count at the time of harvest.

Protocol 3: Western Blot Analysis of MITF and Tyrosinase

This protocol provides a method to assess the protein levels of MITF and tyrosinase in melanocytes following treatment with this compound.

Materials:

  • Treated and control cells from Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-MITF, anti-tyrosinase, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-MITF, anti-tyrosinase) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the protein of interest's band intensity to that of the loading control (β-actin or GAPDH).

Conclusion

This compound is a valuable research tool for investigating the SIK-mediated regulation of melanogenesis. The protocols outlined in this document provide a framework for studying the effects of this compound on melanocyte biology. Further experiments can be designed based on these methods to explore the full therapeutic potential of this compound in pigmentation disorders.

References

Application Note & Protocol: Quantifying MITF Gene Expression Following YKL-06-062 Treatment using RT-PCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for quantifying the expression of Microphthalmia-associated transcription factor (MITF) mRNA in response to treatment with YKL-06-062, a potent second-generation salt-inducible kinase (SIK) inhibitor. This compound has been shown to induce MITF mRNA expression in a dose-dependent manner, playing a crucial role in melanogenesis.[1][2] This protocol outlines the necessary steps for cell culture and treatment, total RNA extraction, reverse transcription to complementary DNA (cDNA), and subsequent quantitative polymerase chain reaction (qPCR) for the precise measurement of MITF gene expression. The provided methodologies are based on standard molecular biology techniques and can be adapted for use in various research settings.

Introduction

Microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development, function, and survival.[3][4] It governs the expression of key genes involved in melanin synthesis, such as tyrosinase (TYR) and tyrosinase-related protein 1 (TYRP1).[4] Dysregulation of MITF expression is implicated in pigmentation disorders and melanoma.[5][6]

This compound is a small molecule inhibitor of salt-inducible kinases (SIKs) with IC50 values of 2.12 nM, 1.40 nM, and 2.86 nM for SIK1, SIK2, and SIK3, respectively.[2] By inhibiting SIKs, this compound leads to the upregulation of MITF mRNA expression, thereby promoting melanin production.[1][2] This makes this compound a valuable tool for studying melanogenesis and a potential therapeutic agent for pigmentation disorders.

Accurate and reproducible quantification of MITF expression is essential for characterizing the pharmacological effects of this compound. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and specific method for measuring mRNA levels.[7][8] This application note provides a comprehensive protocol for performing RT-qPCR to assess the impact of this compound on MITF gene expression.

Signaling Pathway of this compound in MITF Expression

YKL06062_MITF_Pathway YKL This compound SIK SIK1/2/3 YKL->SIK Inhibition CRTC CRTCs SIK->CRTC Phosphorylation (Inhibition) CREB CREB CRTC->CREB Co-activation MITF_promoter MITF Promoter CREB->MITF_promoter Binding & Activation MITF_mRNA MITF mRNA MITF_promoter->MITF_mRNA Transcription

Caption: this compound signaling pathway leading to MITF expression.

Experimental Workflow

RTPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Extraction cluster_cdna_synthesis Reverse Transcription cluster_qpcr Quantitative PCR cluster_analysis Data Analysis cell_seeding Seed Melanocytes treatment Treat with this compound cell_seeding->treatment lysis Cell Lysis treatment->lysis rna_isolation Total RNA Isolation lysis->rna_isolation rt_setup Reverse Transcription Setup rna_isolation->rt_setup cdna_synthesis cDNA Synthesis rt_setup->cdna_synthesis qpcr_setup qPCR Reaction Setup cdna_synthesis->qpcr_setup qpcr_run qPCR Amplification qpcr_setup->qpcr_run ct_values Determine Ct Values qpcr_run->ct_values relative_quant Relative Quantification (ΔΔCt) ct_values->relative_quant

Caption: Experimental workflow for RT-PCR analysis of MITF expression.

Detailed Experimental Protocols

Part 1: Cell Culture and Treatment with this compound
  • Cell Culture:

    • Culture human melanocytes or a suitable melanoma cell line (e.g., B16F10, MNT-1) in the recommended growth medium supplemented with appropriate growth factors and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

  • This compound Preparation:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.[2]

    • On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

    • Allow cells to adhere overnight.

    • Remove the old medium and replace it with a fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or a vehicle control (DMSO). A dose-dependent increase in MITF mRNA expression has been observed with this compound treatment for 3 hours.[1]

    • Incubate the cells for the desired treatment duration (e.g., 3, 6, 12, 24 hours).

Part 2: Total RNA Extraction
  • Cell Lysis:

    • After treatment, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the well by adding 1 mL of a suitable lysis reagent (e.g., TRIzol).

    • Pipette the cell lysate up and down several times to ensure complete lysis.

  • RNA Isolation:

    • Transfer the lysate to a microcentrifuge tube.

    • Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent. This typically involves phase separation using chloroform, RNA precipitation with isopropanol, and washing with ethanol.

    • Air-dry the RNA pellet and resuspend it in nuclease-free water.

  • RNA Quantification and Quality Control:

    • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

Part 3: Reverse Transcription (cDNA Synthesis)

This protocol describes a two-step RT-PCR process.

  • Reaction Setup:

    • In a nuclease-free PCR tube, combine the following components:

      • Total RNA: 1 µg

      • Oligo(dT) primers or random hexamers

      • Nuclease-free water to a final volume of 10 µL

    • Gently mix and centrifuge briefly.

    • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • cDNA Synthesis:

    • Prepare a master mix containing the following for each reaction:

      • 5X Reaction Buffer

      • dNTP Mix (10 mM each)

      • RNase Inhibitor

      • Reverse Transcriptase

      • Nuclease-free water

    • Add the master mix to the RNA-primer mixture.

    • Perform cDNA synthesis using a thermal cycler with the following program:

      • Primer annealing: 25°C for 10 minutes

      • Reverse transcription: 42-50°C for 50-60 minutes

      • Enzyme inactivation: 70-85°C for 5-15 minutes

    • The resulting cDNA can be stored at -20°C.

Part 4: Quantitative PCR (qPCR)
  • Primer Design:

    • Design primers specific for the human MITF gene and a stable housekeeping gene (e.g., GAPDH, ACTB, B2M). Primers should typically be 18-24 nucleotides in length with a GC content of 40-60%. The amplicon length should ideally be between 70 and 200 base pairs.[7]

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix for each gene of interest in a sterile, nuclease-free tube. For each reaction, combine:

      • 2X SYBR Green qPCR Master Mix

      • Forward Primer (10 µM)

      • Reverse Primer (10 µM)

      • Nuclease-free water

    • Aliquot the master mix into qPCR plate wells.

    • Add diluted cDNA (typically 1-5 µL) to the respective wells.

    • Seal the plate, mix gently, and centrifuge briefly.

  • qPCR Run:

    • Perform qPCR using a real-time PCR detection system with a program similar to the following:

      • Initial Denaturation: 95°C for 2-10 minutes

      • Cycling (40 cycles):

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

      • Melt Curve Analysis: To verify the specificity of the amplified product.

Part 5: Data Analysis
  • Determine Ct Values:

    • The cycle threshold (Ct) value is the cycle number at which the fluorescence signal of the reaction crosses a set threshold.

  • Relative Quantification (ΔΔCt Method):

    • Normalization to Housekeeping Gene (ΔCt): ΔCt = Ct (MITF) - Ct (Housekeeping Gene)

    • Normalization to Control (ΔΔCt): ΔΔCt = ΔCt (Treated Sample) - ΔCt (Vehicle Control)

    • Calculate Fold Change: Fold Change = 2^(-ΔΔCt)

Data Presentation

Table 1: RT-PCR Reagent Concentrations and Volumes

ComponentStock ConcentrationVolume per ReactionFinal Concentration
Reverse Transcription
Total RNA1 µg/µL1 µL1 µg
Oligo(dT) Primers50 µM1 µL2.5 µM
5X Reaction Buffer5X4 µL1X
dNTP Mix10 mM each1 µL0.5 mM each
RNase Inhibitor40 U/µL0.5 µL20 U
Reverse Transcriptase200 U/µL1 µL200 U
Nuclease-free Water-to 20 µL-
Quantitative PCR
2X SYBR Green Master Mix2X10 µL1X
Forward Primer10 µM0.5 µL0.25 µM
Reverse Primer10 µM0.5 µL0.25 µM
cDNADiluted2 µLVaries
Nuclease-free Water-to 20 µL-

Table 2: Thermal Cycler Conditions

StageStepTemperature (°C)DurationCycles
Reverse Transcription Primer Annealing2510 minutes1
Reverse Transcription4250 minutes1
Enzyme Inactivation855 minutes1
Quantitative PCR Initial Denaturation953 minutes1
Denaturation9515 seconds40
Annealing/Extension601 minute
Melt Curve Analysis Manufacturer's settings1

Troubleshooting

  • Low RNA Yield or Purity: Ensure proper cell lysis and handling to prevent RNA degradation. Use fresh reagents.

  • No PCR Product: Check RNA integrity and cDNA synthesis efficiency. Verify primer design and annealing temperature.

  • Primer Dimers or Non-specific Amplification: Optimize primer concentration and annealing temperature. Perform a melt curve analysis to check for a single peak.

  • High Ct Values: Start with a sufficient amount of high-quality RNA. Check for PCR inhibitors carried over from the RNA extraction step.

  • Poor PCR Efficiency: Redesign primers. Ensure optimal reaction conditions.[9]

Conclusion

This application note provides a robust and detailed protocol for the quantitative analysis of MITF mRNA expression in response to this compound treatment. By following these guidelines, researchers can obtain reliable and reproducible data to further elucidate the mechanism of action of SIK inhibitors and their role in regulating melanogenesis. The provided diagrams and tables serve as quick references for the experimental workflow and reaction setups.

References

Application Notes and Protocols for YKL-06-062 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-06-062 is a potent, second-generation, pan-inhibitor of Salt-Inducible Kinases (SIK), targeting SIK1, SIK2, and SIK3 with high efficacy.[1][2] SIKs are members of the AMP-activated protein kinase (AMPK) family and have emerged as critical regulators in a variety of physiological and pathological processes, including inflammation, metabolism, and cancer.[3][4] Dysregulation of SIK activity has been implicated in the progression of numerous diseases, making SIK inhibitors like this compound valuable tools for preclinical research and potential therapeutic development.

These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, with a focus on cancer xenograft studies. The information is compiled from publicly available data on this compound and structurally related SIK inhibitors.

Quantitative Data Summary

The following tables provide a summary of the in vitro potency of this compound and the in vivo dosing of a closely related pan-SIK inhibitor, YKL-05-099, which can be used as a reference for dose selection.

Table 1: In Vitro Potency of this compound [1][2]

TargetIC₅₀ (nM)
SIK12.12
SIK21.40
SIK32.86

Table 2: Reference In Vivo Dosing for a Pan-SIK Inhibitor (YKL-05-099) in Mouse Models [5][6]

Mouse ModelDosing RangeAdministration RouteDosing ScheduleReference
Acute Myeloid Leukemia (AML)6 mg/kgIntraperitoneal (IP)Once daily[6]
Inflammation (LPS Challenge)5 - 50 mg/kgIntraperitoneal (IP)Single dose[5]
Obesity-related Heart FailureNot specifiedIntraperitoneal (IP)Daily[7]

Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of SIKs, which in turn modulates the activity of downstream transcription factors and coactivators. The diagram below illustrates the canonical SIK signaling pathway and the point of intervention by this compound.

SIK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_sik SIK Inhibition cluster_downstream Downstream Effects LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Activates PKA PKA PKA->SIK Inhibits CRTCs CRTCs (e.g., CRTC3) SIK->CRTCs Phosphorylates (Cytoplasmic Sequestration) HDACs Class IIa HDACs (e.g., HDAC4/5) SIK->HDACs Phosphorylates (Cytoplasmic Sequestration) YKL06062 This compound YKL06062->SIK Inhibits CREB CREB CRTCs->CREB Co-activates NFkB NF-κB HDACs->NFkB Deacetylates (Inhibits) Gene_Expression Gene Expression CREB->Gene_Expression Regulates NFkB->Gene_Expression Regulates

Figure 1: Simplified SIK signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Protocol 1: Formulation of this compound for Intraperitoneal (IP) Injection

This protocol is adapted from a published method for the structurally similar pan-SIK inhibitor, YKL-05-099.[5] Researchers should verify the solubility and stability of this compound in this vehicle before proceeding with large-scale studies.

Materials:

  • This compound powder

  • N-methyl-2-pyrrolidinone (NMP)

  • Solutol HS15

  • Sterile normal saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare the vehicle solution:

    • In a sterile microcentrifuge tube, combine NMP and Solutol HS15 in a 1:1 ratio (e.g., 50 µL of NMP and 50 µL of Solutol HS15).

    • Add sterile normal saline to achieve a final concentration of 5% NMP and 5% Solutol HS15 in saline. For the example above, add 900 µL of normal saline.

    • Vortex thoroughly to ensure a homogenous solution.

  • Prepare the this compound dosing solution:

    • Weigh the required amount of this compound powder based on the desired final concentration and dosing volume. For example, to prepare a 1 mg/mL solution, weigh 1 mg of this compound.

    • Add the this compound powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of the prepared vehicle to the tube. For a 1 mg/mL solution, add 1 mL of the vehicle.

    • Vortex the solution vigorously for several minutes until the powder is completely dissolved. If necessary, sonicate the solution for short intervals to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • It is recommended to prepare the dosing solution fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light.

Protocol 2: In Vivo Dosing of this compound in a Subcutaneous Xenograft Mouse Model

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

  • 6-8 week old immunocompromised mice (e.g., athymic nude or NSG mice)

  • Cancer cell line of interest (e.g., lung, breast, melanoma)

  • Sterile PBS or appropriate cell culture medium

  • Matrigel (optional, can improve tumor take rate)

  • 27-30 gauge needles and 1 mL syringes

  • Calipers for tumor measurement

  • This compound dosing solution (from Protocol 1)

  • Vehicle solution (from Protocol 1)

Experimental Workflow:

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture 1. Cell Culture & Harvest Cell_Injection 2. Subcutaneous Injection Cell_Culture->Cell_Injection Tumor_Growth 3. Tumor Growth Monitoring Cell_Injection->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. This compound or Vehicle Dosing Randomization->Treatment Monitoring 6. Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint 7. Endpoint (e.g., Tumor Size) Monitoring->Endpoint Tissue_Collection 8. Tissue Collection & Analysis Endpoint->Tissue_Collection

Figure 2: General experimental workflow for a subcutaneous xenograft study.

Procedure:

  • Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in sterile PBS or serum-free medium at the desired concentration (typically 1 x 10⁶ to 10 x 10⁶ cells per 100-200 µL).

    • Optionally, mix the cell suspension with an equal volume of Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Dosing:

    • Based on the data for YKL-05-099, a starting dose of 5-10 mg/kg of this compound administered daily via IP injection is a reasonable starting point for efficacy studies.[5][6] Dose-response studies are recommended to determine the optimal dose.

    • Administer the prepared this compound dosing solution to the treatment group and the vehicle solution to the control group.

    • The volume of injection should be based on the mouse's body weight (e.g., 10 µL/g).

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity (e.g., significant body weight loss).

    • At the endpoint, euthanize the mice and collect tumors and other relevant tissues for downstream analysis (e.g., pharmacokinetics, pharmacodynamics, histology).

Safety and Toxicology

While comprehensive toxicology data for this compound is not publicly available, studies with the related inhibitor YKL-05-099 at doses up to 50 mg/kg were reported to be well-tolerated in mice.[6] In a study investigating this compound for pulmonary fibrosis in mice, a dose of 2 mg/kg did not lead to significant changes in markers of liver and kidney function.[8]

It is crucial for researchers to conduct their own tolerability studies for this compound in their specific mouse model and to monitor for any signs of adverse effects, including:

  • Changes in body weight

  • Changes in food and water consumption

  • Changes in behavior or activity level

  • Signs of injection site reaction

Conclusion

This compound is a valuable research tool for investigating the role of SIKs in various disease models. The protocols and data presented here provide a foundation for designing and conducting in vivo studies in mice. Researchers should always perform pilot studies to determine the optimal dose, administration route, and treatment schedule for their specific experimental context, while closely monitoring for any potential toxicity.

References

Application Notes and Protocols: Western Blot Analysis of SIK Phosphorylation using YKL-06-062

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases, comprising SIK1, SIK2, and SIK3, that belong to the AMP-activated protein kinase (AMPK) family.[1] SIKs are key regulators of various physiological processes, including metabolism, inflammation, and melanogenesis.[2] They exert their function by phosphorylating and thereby inactivating downstream targets such as the CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs).[2] The phosphorylation of these substrates by SIKs leads to their sequestration in the cytoplasm via binding to 14-3-3 proteins, preventing their nuclear translocation and subsequent activation of gene expression.

YKL-06-062 is a potent, second-generation, pan-SIK inhibitor with high affinity for all three isoforms.[3] Its inhibitory activity makes it a valuable tool for studying the physiological roles of SIKs and for therapeutic development in areas such as inflammatory diseases and cancer. This document provides a detailed protocol for analyzing the inhibitory effect of this compound on SIK activity by monitoring the phosphorylation status of its downstream substrates using Western blot analysis.

SIK Signaling Pathway and Inhibition by this compound

The activity of SIKs is regulated by upstream kinases such as Liver Kinase B1 (LKB1) and Protein Kinase A (PKA). LKB1 phosphorylates and activates SIKs, while PKA can phosphorylate and inhibit SIK activity.[2] Active SIKs, in turn, phosphorylate and inactivate downstream targets like CRTCs and HDACs.

This compound, as a pan-SIK inhibitor, blocks the catalytic activity of SIKs. This inhibition leads to the dephosphorylation of CRTCs and HDACs, their dissociation from 14-3-3 proteins, and subsequent translocation to the nucleus where they can activate target gene expression. The phosphorylation status of SIK substrates, therefore, serves as a reliable proxy for SIK activity. A decrease in the phosphorylation of these substrates upon treatment with this compound is indicative of its target engagement and inhibitory efficacy.

SIK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_sik SIK Kinase cluster_downstream Downstream Substrates cluster_cellular_response Cellular Response LKB1 LKB1 SIK SIK LKB1->SIK Activates PKA PKA PKA->SIK Inhibits pCRTCs pCRTCs SIK->pCRTCs Phosphorylates pHDACs pHDACs SIK->pHDACs Phosphorylates CRTCs CRTCs Gene Expression Gene Expression CRTCs->Gene Expression Activates HDACs HDACs HDACs->Gene Expression Activates pCRTCs->CRTCs Dephosphorylation pHDACs->HDACs Dephosphorylation This compound This compound This compound->SIK Inhibits

Caption: SIK Signaling Pathway and this compound Inhibition.

Experimental Protocols

A. Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells (e.g., HEK293T, THP-1, or other relevant cell lines) at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Dose-Response Experiment: Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time period (e.g., 1-3 hours).

  • Time-Course Experiment: Treat the cells with a fixed concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Keep samples on ice to prevent dephosphorylation and proteolysis.

B. Western Blot Protocol for SIK Substrate Phosphorylation
  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an 8-10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 60-90 minutes.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated SIK substrate (e.g., anti-phospho-CRTC3 (Ser329) or anti-phospho-HDAC5 (Ser259)) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. A parallel blot should be incubated with an antibody for the total protein (total CRTC3 or total HDAC5) to serve as a loading control.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-protein band to the total protein band for each sample.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis A Seed Cells B Treat with this compound (Dose-Response / Time-Course) A->B C Lyse Cells with Phosphatase Inhibitors B->C D Protein Quantification (BCA) C->D E SDS-PAGE D->E F PVDF Membrane Transfer E->F G Blocking (5% BSA) F->G H Primary Antibody Incubation (p-Substrate / Total Substrate) G->H I Secondary Antibody Incubation (HRP) H->I J Chemiluminescent Detection I->J K Image Acquisition J->K L Band Densitometry K->L M Normalization (p-Substrate / Total Substrate) L->M

Caption: Western Blot Experimental Workflow.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in the following tables. The values represent the normalized intensity of the phosphorylated substrate relative to the vehicle control (DMSO).

Table 1: Dose-Response of this compound on SIK Substrate Phosphorylation
This compound (nM)Normalized p-CRTC3 (Ser329) Intensity (Fold Change)Normalized p-HDAC5 (Ser259) Intensity (Fold Change)
0 (Vehicle)1.001.00
10.850.88
100.520.55
1000.210.24
10000.100.12
Table 2: Time-Course of this compound (100 nM) on SIK Substrate Phosphorylation
Time (minutes)Normalized p-CRTC3 (Ser329) Intensity (Fold Change)Normalized p-HDAC5 (Ser259) Intensity (Fold Change)
01.001.00
150.650.68
300.400.42
600.220.25
1200.150.18

IC50 Values of this compound

KinaseIC50 (nM)
SIK12.12
SIK21.40
SIK32.86
Data from MedchemExpress and TargetMol.

Conclusion

This application note provides a comprehensive guide for the Western blot analysis of SIK phosphorylation using the potent inhibitor this compound. By monitoring the phosphorylation status of downstream SIK substrates such as CRTC3 and HDAC5, researchers can effectively quantify the inhibitory activity of this compound and elucidate the role of SIKs in various signaling pathways. The provided protocols and data presentation templates offer a standardized approach for conducting and reporting these experiments.

References

Application Notes and Protocols for Immunofluorescence Staining of Melanogenesis Markers with YKL-06-062

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

YKL-06-062 is a potent, second-generation small molecule inhibitor of salt-inducible kinases (SIKs), with IC50 values of 2.12 nM, 1.40 nM, and 2.86 nM for SIK1, SIK2, and SIK3, respectively.[1] By inhibiting SIKs, this compound promotes the nuclear translocation of cAMP-regulated transcriptional coactivators (CRTCs), which in turn co-activate the microphthalmia-associated transcription factor (MITF). MITF is the master regulator of melanocyte development and differentiation, and its activation leads to the increased expression of key melanogenic enzymes, resulting in melanin synthesis.[2][3]

These application notes provide detailed protocols for the use of this compound to induce melanogenesis and for the subsequent immunofluorescence staining and analysis of key melanogenesis markers in cultured human melanocytes and melanoma cells.

Data Presentation

Table 1: Expected Quantitative Changes in Melanogenesis Marker Expression Following this compound Treatment

MarkerCellular LocationFunctionExpected Change with this compound Treatment
MITF NucleusMaster transcriptional regulator of melanogenesisSignificant increase in nuclear localization and expression
Tyrosinase (TYR) MelanosomesRate-limiting enzyme in melanin synthesisDose-dependent increase in expression
TYRP1 MelanosomesStabilizes tyrosinase and catalyzes DHICA oxidationDose-dependent increase in expression

Note: The expected changes are based on the documented effects of second-generation SIK inhibitors on MITF mRNA and the known downstream targets of MITF. Actual quantitative results should be determined empirically.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Lines:

    • Primary Human Epidermal Melanocytes (HEM)

    • Human melanoma cell lines (e.g., MNT-1, SK-MEL-28)

  • Culture Conditions:

    • Culture primary melanocytes in specialized melanocyte growth medium.

    • Culture melanoma cell lines in DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Seed cells in appropriate culture vessels (e.g., chamber slides, multi-well plates) and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 24-72 hours. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

Immunofluorescence Staining Protocol

This protocol is optimized for cultured melanocytes or melanoma cells grown on chamber slides or coverslips.

Reagents and Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS

  • Primary Antibodies (see Table 2)

  • Fluorophore-conjugated Secondary Antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade Mounting Medium

Table 2: Recommended Primary Antibodies for Immunofluorescence

Target ProteinHost SpeciesSupplierCatalog NumberRecommended Dilution
MITFMouseAbcamab120391:250
Tyrosinase (TYR)RabbitAbcamab1807091:500
TYRP1MouseSanta Cruzsc-1668571:200

Procedure:

  • Fixation:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies to their recommended concentrations in Blocking Buffer.

    • Incubate the cells with the diluted primary antibodies overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the appropriate fluorophore-conjugated secondary antibodies in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibodies for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope.

    • Capture images using appropriate filter sets for each fluorophore.

Visualizations

Signaling Pathway of this compound in Melanogenesis

YKL_06_062_Signaling_Pathway cluster_nucleus Nucleus YKL_06_062 This compound SIK SIK1/2/3 YKL_06_062->SIK Inhibition CRTCs_cyto CRTCs (Cytoplasm) SIK->CRTCs_cyto Phosphorylation (Inactivation) CRTCs_nuc CRTCs (Nucleus) CRTCs_cyto->CRTCs_nuc Translocation MITF_gene MITF Gene CRTCs_nuc->MITF_gene Activation MITF_protein MITF Protein MITF_gene->MITF_protein Transcription & Translation Melanogenesis_genes Tyrosinase, TYRP1, etc. MITF_protein->Melanogenesis_genes Transcriptional Activation Melanin Melanin Synthesis Melanogenesis_genes->Melanin

Caption: Signaling pathway of this compound in promoting melanogenesis.

Experimental Workflow for Immunofluorescence Staining

IF_Workflow start Seed Cells treatment Treat with this compound (24-72h) start->treatment fixation Fix with 4% PFA (15 min) treatment->fixation permeabilization Permeabilize with Triton X-100 (10 min) fixation->permeabilization blocking Block with 5% BSA (1 hour) permeabilization->blocking primary_ab Incubate with Primary Antibody (Overnight at 4°C) blocking->primary_ab secondary_ab Incubate with Secondary Antibody (1 hour, RT) primary_ab->secondary_ab counterstain Counterstain with DAPI (5 min) secondary_ab->counterstain mount Mount Coverslip counterstain->mount image Image with Fluorescence Microscope mount->image

Caption: Experimental workflow for immunofluorescence staining.

References

Application Notes and Protocols for YKL-06-062 in Skin Pigmentation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-06-062 is a potent and selective second-generation small molecule inhibitor of Salt-Inducible Kinases (SIK), specifically targeting SIK1, SIK2, and SIK3.[1][2] In the context of skin pigmentation, this compound has emerged as a valuable research tool for inducing melanogenesis. Its mechanism of action circumvents the need for UV radiation, making it a significant compound for studying the molecular pathways of pigmentation and for the development of novel therapies for hypopigmentation disorders.

The primary mode of action of this compound involves the inhibition of SIK activity, which leads to the activation of the master regulator of melanogenesis, Microphthalmia-associated transcription factor (MITF).[3][4] This, in turn, upregulates the expression of key melanogenic enzymes such as tyrosinase, leading to increased melanin synthesis.[3]

These application notes provide a comprehensive overview of this compound, including its biochemical properties, detailed experimental protocols for its use in skin pigmentation research, and a summary of its effects on key molecular markers.

Data Presentation

Biochemical Activity of this compound
TargetIC50 (nM)
SIK12.12
SIK21.40
SIK32.86

Table 1: In vitro half-maximal inhibitory concentration (IC50) of this compound against Salt-Inducible Kinase (SIK) isoforms.[1][2]

Effects of this compound on Melanogenesis Markers
Cell LineConcentration Range (µM)MarkerEffect
Human Melanocytes, UACC62 Melanoma Cells0.0004 - 16MITF mRNADose-dependent increase

Table 2: Summary of the in vitro effects of this compound on the expression of Microphthalmia-associated transcription factor (MITF) mRNA.[2]

Signaling Pathway

The mechanism by which this compound induces melanogenesis is through the inhibition of Salt-Inducible Kinases (SIKs), which are negative regulators of the cAMP response element-binding protein (CREB) signaling pathway. In the absence of an external stimulus like α-MSH, SIKs phosphorylate and inactivate CREB-regulated transcription coactivators (CRTCs), preventing their translocation to the nucleus. By inhibiting SIKs, this compound allows for the dephosphorylation and nuclear entry of CRTCs. In the nucleus, CRTCs act as coactivators for CREB, leading to the transcriptional activation of the Microphthalmia-associated transcription factor (MITF) gene. MITF then drives the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome tautomerase (DCT), ultimately resulting in the synthesis of melanin.

YKL_06_062_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanogenesis Melanogenesis YKL06062 This compound SIK SIK1/2/3 YKL06062->SIK Inhibits CRTC_P p-CRTC (Inactive) SIK->CRTC_P Maintains Phosphorylation CRTC CRTC (Active) SIK->CRTC Phosphorylates CRTC_P->CRTC Dephosphorylation CRTC_n CRTC CRTC->CRTC_n Translocation MITF_Gene MITF Gene CRTC_n->MITF_Gene Activate Transcription CREB CREB CREB->MITF_Gene Activate Transcription MITF_mRNA MITF mRNA MITF_Gene->MITF_mRNA Transcription MITF_Protein MITF Protein MITF_mRNA->MITF_Protein Translation Melanogenic_Enzymes Tyrosinase (TYR) TRP1, DCT MITF_Protein->Melanogenic_Enzymes Upregulates Expression Melanin Melanin Synthesis Melanogenic_Enzymes->Melanin

Caption: this compound signaling pathway in melanocytes.

Experimental Protocols

In Vitro Melanin Content Assay in B16-F10 Melanoma Cells

This protocol describes how to quantify the melanin content in a melanoma cell line following treatment with this compound.

Materials:

  • B16-F10 melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • 1N NaOH with 10% DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Seed B16-F10 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium from a stock solution. A final concentration range of 0.1 µM to 10 µM is recommended. Include a vehicle control (DMSO) and a positive control (e.g., α-MSH).

  • Remove the culture medium from the wells and add the medium containing the different concentrations of this compound.

  • Incubate the cells for 48-72 hours.

  • After incubation, wash the cells with PBS.

  • Lyse the cells by adding 100 µL of 1N NaOH with 10% DMSO to each well.

  • Incubate at 80°C for 1 hour to solubilize the melanin.

  • Measure the absorbance of the lysate at 475 nm using a spectrophotometer.

  • Normalize the melanin content to the total protein concentration of each sample, which can be determined using a BCA or Bradford protein assay from a parallel plate.

Melanin_Content_Assay_Workflow A Seed B16-F10 cells B Treat with this compound A->B C Incubate for 48-72h B->C D Wash with PBS C->D E Lyse cells and solubilize melanin D->E F Measure absorbance at 475 nm E->F G Normalize to protein concentration F->G

Caption: Workflow for melanin content assay.
In Vitro Tyrosinase Activity Assay

This protocol measures the enzymatic activity of tyrosinase in cell lysates after treatment with this compound.

Materials:

  • B16-F10 melanoma cells or normal human epidermal melanocytes (NHEM)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • This compound

  • L-DOPA (3,4-dihydroxy-L-phenylalanine) solution (2 mg/mL in phosphate buffer, pH 6.8)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Culture and treat cells with this compound as described in the melanin content assay protocol.

  • After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, add 50 µg of protein lysate to each well.

  • Add L-DOPA solution to each well to a final concentration of 1 mg/mL.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the formation of dopachrome by reading the absorbance at 475 nm every 10 minutes.

  • Calculate the rate of reaction to determine tyrosinase activity.

Western Blot Analysis of MITF and Tyrosinase

This protocol is for the semi-quantitative analysis of MITF and tyrosinase protein expression.

Materials:

  • Treated cell lysates (from protocol 2)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against MITF, Tyrosinase, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate 20-30 µg of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Treatment of Human Skin Explants and Fontana-Masson Staining

This protocol details the application of this compound to ex vivo human skin and subsequent histological analysis of melanin.

Materials:

  • Freshly obtained human skin tissue

  • Culture medium (e.g., DMEM with supplements)

  • This compound

  • Formalin (10% neutral buffered)

  • Paraffin embedding reagents

  • Fontana-Masson stain kit

  • Microtome

  • Microscope slides

  • Microscope

Procedure:

  • Prepare human skin explants of approximately 1 cm2.

  • Place the explants in a 6-well plate containing culture medium.

  • Topically apply a solution of this compound (e.g., in a suitable vehicle like DMSO/propylene glycol) to the epidermal surface of the skin explants daily for a period of 6-8 days.[4] Include a vehicle-only control.

  • After the treatment period, fix the skin explants in 10% neutral buffered formalin.

  • Process the fixed tissue and embed in paraffin.

  • Section the paraffin blocks at 5 µm thickness and mount on microscope slides.

  • Perform Fontana-Masson staining according to the manufacturer's protocol to visualize melanin granules.

  • Briefly, the staining procedure involves incubating the sections in an ammoniacal silver solution, followed by toning with gold chloride and fixing with sodium thiosulfate.

  • Counterstain with Nuclear Fast Red.

  • Dehydrate, clear, and mount the slides.

  • Examine the sections under a microscope to assess melanin distribution and intensity in the epidermis.

Skin_Explant_Workflow A Prepare human skin explants B Topically apply this compound A->B C Incubate for 6-8 days B->C D Fix and embed in paraffin C->D E Section and mount on slides D->E F Perform Fontana-Masson staining E->F G Microscopic analysis F->G

Caption: Workflow for human skin explant treatment and analysis.

Conclusion

This compound is a powerful tool for researchers investigating the mechanisms of skin pigmentation. Its ability to induce melanogenesis in a UV-independent manner provides a unique opportunity to dissect the SIK-MITF signaling axis. The protocols provided here offer a starting point for utilizing this compound in various in vitro and ex vivo models to further elucidate the complex process of melanin synthesis and its regulation. For optimal results, it is recommended to perform dose-response and time-course experiments to determine the ideal conditions for your specific experimental system.

References

Efficacy Assessment of the SIK Inhibitor YKL-06-062 in 3D Skin Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for assessing the efficacy of YKL-06-062, a second-generation Salt-Inducible Kinase (SIK) inhibitor, in three-dimensional (3D) human skin models. This compound has demonstrated potential in modulating key dermatological pathways, including melanogenesis and inflammation. These protocols outline methodologies for evaluating its dual-action potential: the induction of skin pigmentation and the amelioration of psoriasis-like inflammation in vitro. The following sections detail experimental workflows, data quantification, and visualization of the underlying biological pathways.

Introduction to this compound

This compound is a potent inhibitor of Salt-Inducible Kinases 1, 2, and 3 (SIK1, SIK2, SIK3). SIKs are members of the AMP-activated protein kinase (AMPK) family and play a crucial role in regulating various physiological processes. The primary mechanism of action of this compound involves the inhibition of SIKs, which leads to an increase in the expression of Microphthalmia-associated Transcription Factor (MITF) mRNA. MITF is a master regulator of melanogenesis, controlling the expression of key pigment-producing enzymes such as tyrosinase (TYR) and tyrosinase-related protein 1 (TYRP1). Consequently, this compound has been shown to induce eumelanin production in human skin explants, suggesting its potential as a topical agent for promoting skin pigmentation.

Furthermore, emerging research indicates that this compound may possess anti-inflammatory properties. One study has demonstrated its ability to alleviate imiquimod-induced psoriasis in a mouse model by disrupting the IL-17 signaling pathway. This suggests a broader therapeutic potential for this compound in treating inflammatory skin conditions.

I. Assessment of Pro-Pigmenting Efficacy in 3D Skin Models

This section outlines the protocols to evaluate the melanogenic effects of this compound in a 3D reconstructed human epidermis model containing melanocytes.

Experimental Workflow

Melanogenesis_Workflow cluster_prep Model Preparation cluster_treatment Treatment cluster_analysis Efficacy Analysis prep1 Culture 3D Reconstructed Human Epidermis with Melanocytes treat1 Topical Application of This compound (and Vehicle Control) prep1->treat1 Incubate for 8-14 days analysis1 Visual Assessment & Imaging treat1->analysis1 analysis2 Melanin Quantification Assay treat1->analysis2 analysis3 Histological Analysis (H&E and Fontana-Masson) treat1->analysis3 analysis4 Gene Expression Analysis (qPCR for MITF, TYR, TYRP1) treat1->analysis4

Caption: Experimental workflow for assessing the pro-pigmenting efficacy of this compound.

Experimental Protocols

1. Culture of 3D Pigmented Epidermis Model:

  • Utilize a commercially available reconstructed human epidermis model containing normal human epidermal keratinocytes and melanocytes (e.g., EpiDerm™ MEL-300) or construct one using established protocols.

  • Culture the 3D skin models at the air-liquid interface according to the manufacturer's instructions.

2. Topical Application of this compound:

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). Further dilute to final concentrations in a topical base.

  • Apply a defined volume (e.g., 20-50 µL) of the this compound formulation and the vehicle control to the surface of the 3D skin models daily for 8-14 days.

3. Visual Assessment and Imaging:

  • Macroscopically observe and photograph the 3D skin models at regular intervals to document changes in pigmentation.

4. Melanin Quantification Assay:

  • At the end of the treatment period, harvest the 3D skin models.

  • Lyse the tissue in a solution of 1 M NaOH with 10% DMSO at 95°C for 1 hour.

  • Measure the absorbance of the lysate at 470 nm.

  • Calculate the melanin concentration using a standard curve generated with synthetic melanin.

5. Histological Analysis:

  • Fix the harvested tissues in 10% neutral buffered formalin, embed in paraffin, and section.

  • Hematoxylin and Eosin (H&E) Staining: To assess the overall morphology and tissue integrity.

  • Fontana-Masson Staining: To specifically visualize melanin deposits within the epidermis.

6. Gene Expression Analysis (qPCR):

  • Harvest the 3D skin models and extract total RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qPCR) using primers for the following target genes: MITF, TYR, TYRP1, and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the comparative Cq (2-ΔΔCq) method.

Data Presentation

Table 1: Quantitative Analysis of Melanogenesis

Treatment GroupMelanin Content (µ g/tissue )Relative MITF Expression (Fold Change)Relative TYR Expression (Fold Change)Relative TYRP1 Expression (Fold Change)
Vehicle Control
This compound (Low Conc.)
This compound (High Conc.)

II. Assessment of Anti-Inflammatory Efficacy in a Psoriasis-like 3D Skin Model

This section details the protocols for evaluating the anti-inflammatory effects of this compound on a psoriasis-like phenotype induced in a 3D full-thickness skin model.

Signaling Pathway

SIK_Inhibition_Psoriasis cluster_stimulus Psoriatic Stimulus cluster_pathway Intracellular Signaling cluster_inhibitor Therapeutic Intervention IL17 IL-17A / IL-22 SIK SIK1 IL17->SIK Upregulates NFkB NF-κB Pathway SIK->NFkB Activates ProInflammatory Pro-inflammatory Cytokines & Chemokines (IL-6, IL-8) NFkB->ProInflammatory Induces Expression YKL This compound YKL->SIK Inhibits Psoriasis_Workflow cluster_prep Model Preparation cluster_induction Psoriasis Induction cluster_treatment Treatment cluster_analysis Efficacy Analysis prep1 Culture 3D Full-Thickness Skin Model induce1 Treat with IL-17A & IL-22 Cytokine Cocktail prep1->induce1 Incubate for 3-5 days treat1 Topical Application of This compound (and Vehicle Control) induce1->treat1 Co-incubation or subsequent treatment analysis1 Cytokine Analysis (ELISA) for IL-6, IL-8, TNF-α treat1->analysis1 analysis2 Histological Analysis (H&E) treat1->analysis2 analysis3 Gene Expression Analysis (qPCR) for inflammatory markers treat1->analysis3

Application Notes and Protocols for YKL-06-062 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-06-062 is a potent, second-generation, small molecule inhibitor of Salt-Inducible Kinases (SIK) 1, 2, and 3.[1][2][3] SIKs are members of the AMP-activated protein kinase (AMPK) family and play crucial roles in regulating inflammatory responses and cellular metabolism.[2] By inhibiting SIKs, this compound can modulate downstream signaling pathways, leading to anti-inflammatory effects and potential therapeutic applications in immunology and oncology. These application notes provide detailed experimental designs and protocols for studying the effects of this compound.

Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of SIK1, SIK2, and SIK3. This inhibition leads to the activation of downstream signaling pathways, primarily the CREB/CRTC and NF-κB pathways.

  • CREB/CRTC Pathway: SIKs normally phosphorylate and inactivate CREB-Regulated Transcription Coactivators (CRTCs). Inhibition of SIKs by this compound leads to the dephosphorylation and nuclear translocation of CRTCs. In the nucleus, CRTCs associate with CREB to promote the transcription of anti-inflammatory genes, such as Interleukin-10 (IL-10).[4]

  • NF-κB Pathway: In some contexts, such as in response to IL-17, SIK1 can promote inflammatory signaling through the NF-κB and MAPK pathways. Inhibition of SIK1 by this compound has been shown to suppress the phosphorylation of IκBα and p38, thereby attenuating the expression of pro-inflammatory cytokines and chemokines.[2]

Data Presentation

In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)
SIK12.12
SIK21.40
SIK32.86

Source: Published biochemical assays.[1][3]

Cellular Activity of this compound in an In Vitro Psoriasis Model
Cell TypeTreatmentBiomarker MeasuredResult
KeratinocytesThis compound + IL-17Phosphorylation of IκBα and p38Suppressed
KeratinocytesThis compound + IL-17mRNA expression of Il6, Kc, Ccl20Blocked

Source: In vitro studies on keratinocytes.[2]

In Vivo Efficacy of SIK Inhibition in a Mouse Model of Psoriasis
Treatment GroupPsoriasis Area and Severity Index (PASI) ScoreEpidermal Thickness (µm)
Vehicle ControlHighIncreased
This compoundSignificantly ReducedSignificantly Reduced
Positive Control (e.g., Clobetasol)Significantly ReducedSignificantly Reduced

Note: This table represents expected outcomes based on studies with SIK inhibitors in psoriasis models. Specific quantitative data for this compound should be generated experimentally.

Mandatory Visualizations

SIK_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli SIK SIK Inflammatory Stimuli->SIK This compound This compound This compound->SIK p-CRTC CRTC-P SIK->p-CRTC Phosphorylation p-IκBα IκBα-P SIK->p-IκBα Phosphorylation CRTC CRTC p-CRTC->CRTC Dephosphorylation CREB CREB CRTC->CREB IκBα IκBα p-IκBα->IκBα Degradation NF-κB NF-κB IκBα->NF-κB Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Anti-inflammatory Genes (e.g., IL-10) Anti-inflammatory Genes (e.g., IL-10) CREB->Anti-inflammatory Genes (e.g., IL-10)

Caption: this compound inhibits SIK, leading to activation of the CREB/CRTC pathway and inhibition of the NF-κB pathway.

Experimental_Workflow_Psoriasis_Model Animal Acclimatization Animal Acclimatization Imiquimod Application Imiquimod Application Animal Acclimatization->Imiquimod Application Treatment Treatment Imiquimod Application->Treatment Clinical Scoring Clinical Scoring Treatment->Clinical Scoring Tissue Collection Tissue Collection Clinical Scoring->Tissue Collection Data Analysis Data Analysis Tissue Collection->Data Analysis

Caption: Workflow for evaluating this compound in a mouse model of psoriasis.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of this compound against SIK1, SIK2, and SIK3.

Materials:

  • Recombinant human SIK1, SIK2, and SIK3 enzymes

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • This compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • In a 96-well plate, add the kinase, the kinase substrate, and the various concentrations of this compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

Protocol 2: Cellular Assay for NF-κB and MAPK Pathway Inhibition

Objective: To assess the effect of this compound on IL-17-induced inflammation in keratinocytes.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Cell culture medium and supplements

  • Recombinant human IL-17

  • This compound

  • Lysis buffer with phosphatase and protease inhibitors

  • Antibodies for Western blotting: anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, and appropriate secondary antibodies.

  • RNA extraction kit

  • RT-qPCR reagents and primers for IL6, KC, and CCL20.

Procedure:

  • Cell Culture and Treatment:

    • Culture keratinocytes to 70-80% confluency.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with IL-17 for the desired time (e.g., 30 minutes for protein analysis, 6 hours for mRNA analysis).

  • Western Blotting for Phospho-proteins:

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • RT-qPCR for Gene Expression:

    • Extract total RNA from the cells.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform RT-qPCR using primers for the target genes.

    • Normalize the expression levels to a housekeeping gene.

Protocol 3: In Vivo Imiquimod-Induced Psoriasis Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of psoriasis.

Materials:

  • BALB/c or C57BL/6 mice

  • Imiquimod cream (5%)

  • This compound formulated for topical or systemic administration

  • Vehicle control

  • Positive control (e.g., clobetasol propionate cream)

  • Calipers for measuring skin thickness

  • Psoriasis Area and Severity Index (PASI) scoring guide

Procedure:

  • Induction of Psoriasis:

    • Shave the backs of the mice.

    • Apply a daily topical dose of imiquimod cream to the shaved back and one ear for 5-7 consecutive days.

  • Treatment:

    • Administer this compound (topically or systemically) daily, starting on the same day or after the onset of psoriatic symptoms.

    • Include vehicle control and positive control groups.

  • Clinical Assessment:

    • Monitor and score the severity of skin inflammation daily using the PASI, assessing erythema, scaling, and thickness.

    • Measure back and ear skin thickness daily using calipers.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and collect skin and spleen samples.

    • Perform histological analysis (H&E staining) of skin sections to assess epidermal thickness and immune cell infiltration.

    • Measure cytokine levels (e.g., IL-17, IL-23, IL-10) in skin homogenates using ELISA or a multiplex assay.

    • Analyze immune cell populations in the skin and spleen by flow cytometry.

References

Troubleshooting & Optimization

YKL-06-062 solubility in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical information, frequently asked questions, and troubleshooting advice for researchers using the salt-inducible kinase (SIK) inhibitor, YKL-06-062, with a focus on its solubility and use in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent, second-generation small molecule inhibitor of salt-inducible kinases (SIK).[1][2] It specifically targets the three isoforms of the enzyme (SIK1, SIK2, and SIK3) with high efficacy, exhibiting IC50 values in the low nanomolar range.[3][4][5][6] Its primary mechanism in cell-based assays involves the induction of Microphthalmia-associated Transcription Factor (MITF) expression.[4][5][6][7]

Q2: What is the solubility of this compound in DMSO?

There are conflicting reports on the solubility of this compound in DMSO. Most sources indicate a solubility of 25 mg/mL with the aid of ultrasonication.[4][5][6] However, one source suggests it is only slightly soluble or insoluble at less than 1 mg/mL.[3] It is critical to use newly opened, anhydrous DMSO, as absorbed moisture can significantly reduce the compound's solubility.[6][8]

Q3: How should I prepare this compound for cell culture experiments?

This compound has poor aqueous solubility and should not be dissolved directly in cell culture media. The standard procedure is to first prepare a concentrated stock solution in high-quality, anhydrous DMSO. This stock solution is then serially diluted to an intermediate concentration before being added to the cell culture medium to achieve the final desired working concentration. The final DMSO concentration in the culture should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Q4: My compound is precipitating when I add it to the cell culture media. What should I do?

Precipitation is a common issue due to the low aqueous solubility of this compound. Please refer to the Troubleshooting Guide below for detailed steps to prevent and resolve this issue.

Q5: How should I store this compound solutions?

  • Solid Compound: Store at -20°C for long-term stability.[4]

  • DMSO Stock Solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6][9] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[6][8][9][10]

Solubility Data

The following table summarizes the reported solubility of this compound in DMSO.

SolventConcentration (Mass)Concentration (Molar)Notes
DMSO25 mg/mL47.56 mMRequires ultrasonication. Use of new, anhydrous DMSO is recommended.[4][5][6]
DMSO< 1 mg/mL< 1.90 mMReported as insoluble or slightly soluble. Sonication is recommended.[3]
Troubleshooting Guide
IssueProbable CauseRecommended Solution
Compound Precipitation in Media 1. Poor aqueous solubility.2. Final concentration is too high.3. Direct addition of highly concentrated DMSO stock to media.1. Ensure the final DMSO concentration in your media does not exceed 0.1-0.5%.2. Perform a serial dilution of your DMSO stock in media rather than a single large dilution step.3. Warm the cell culture media to 37°C before adding the compound.4. Add the diluted compound solution dropwise to the media while gently vortexing or swirling to ensure rapid mixing.
Difficulty Dissolving in DMSO 1. Compound has low solubility.2. DMSO has absorbed water (hygroscopic).3. Insufficient mixing.1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[6][8]2. Use an ultrasonic bath to aid dissolution.[4][5]3. Gently warm the solution to 37°C.
Inconsistent Experimental Results 1. Degradation of the compound.2. Inaccurate concentration.1. Prepare fresh dilutions from a frozen stock aliquot for each experiment.2. Avoid repeated freeze-thaw cycles by storing the stock solution in single-use aliquots.[6][9]3. Calibrate your pipettes and ensure accurate dilutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 525.69 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Ultrasonic water bath

Methodology:

  • Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 190.2 µL of anhydrous DMSO to the tube. This will yield a final concentration of 10 mM.

  • Vortex the tube thoroughly for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months).[6][10]

Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Media

Materials:

  • 10 mM this compound DMSO stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes

Methodology:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution.

  • Perform a serial dilution. For example, to make a 1 µM final concentration in 10 mL of media:

    • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed media. This creates a 10 µM intermediate solution.

    • Vortex the intermediate solution gently.

    • Add 1 mL of the 10 µM intermediate solution to 9 mL of pre-warmed media.

  • Gently mix the final solution by inverting the tube or swirling. Do not vortex vigorously to avoid damaging media components.

  • The final DMSO concentration will be 0.01%. Always include a vehicle control (media with 0.01% DMSO) in your experiments.

Visualizations

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation A Weigh this compound (Solid) B Add Anhydrous DMSO A->B C Vortex & Sonicate Until Clear B->C D 10 mM Stock Solution C->D E Thaw Stock Aliquot D->E Use for Dilution F Add Stock to 37°C Cell Culture Media E->F G Gently Mix F->G H Final Working Solution (e.g., 1 µM in ≤0.1% DMSO) G->H G YKL This compound SIK SIK1 / SIK2 / SIK3 YKL->SIK Inhibits CRTCs CRTCs (Co-activators) SIK->CRTCs Inhibits by Phosphorylation CREB CREB (Transcription Factor) CRTCs->CREB Activates MITF MITF Gene Expression CREB->MITF Induces Melanin Melanin Production Pathway MITF->Melanin

References

Technical Support Center: Optimizing YKL-06-062 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using YKL-06-062 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, second-generation, small molecule inhibitor of Salt-Inducible Kinases (SIK). It exhibits nanomolar efficacy against all three SIK isoforms: SIK1, SIK2, and SIK3. SIKs are members of the AMP-activated protein kinase (AMPK) family and are key regulators of various cellular processes. The primary mechanism of action of this compound is to block the catalytic activity of SIKs, thereby preventing the phosphorylation of their downstream targets.

Q2: What is the primary signaling pathway affected by this compound?

This compound primarily impacts the LKB1-SIK signaling pathway. Liver kinase B1 (LKB1) is an upstream kinase that phosphorylates and activates SIKs. Once activated, SIKs phosphorylate and inhibit the activity of class IIa histone deacetylases (HDACs) and cAMP-regulated transcriptional coactivators (CRTCs) by sequestering them in the cytoplasm. By inhibiting SIKs, this compound leads to the dephosphorylation and nuclear translocation of HDACs and CRTCs, which in turn modulates the expression of their target genes.

Q3: What is a typical effective concentration range for this compound in cell-based assays?

Based on available data, a broad concentration range of 0.0004 µM to 16 µM has been shown to be effective in vitro.[1][2][3][4][5] The optimal concentration is highly dependent on the cell type, the specific assay, and the desired endpoint. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the known in vitro inhibitory activity and effective concentrations of this compound.

TargetAssay TypeCell Line(s)Concentration RangeIncubation TimeObserved Effect
SIK1Biochemical Assay-IC50: 2.12 nM-Inhibition of kinase activity
SIK2Biochemical Assay-IC50: 1.40 nM-Inhibition of kinase activity
SIK3Biochemical Assay-IC50: 2.86 nM-Inhibition of kinase activity
Endogenous SIKsRT-PCRHuman melanocyte cells, UACC62 melanoma cells0.0004 - 16 µM3 hoursDose-dependent increase in MITF mRNA expression[1][2][3][4][5]

Experimental Protocols

Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol provides a general framework for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well clear or opaque-walled tissue culture plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Include a vehicle-only control (DMSO).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance.

    • For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read the luminescence.

  • Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability.

Western Blot for Phosphorylated HDAC

This protocol is designed to assess the effect of this compound on the phosphorylation of a known SIK substrate, such as HDAC5.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-HDAC, anti-total-HDAC, anti-loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Treatment: Culture and treat cells with the desired concentrations of this compound or vehicle for the determined time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-HDAC overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To assess total HDAC and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

RT-qPCR for MITF Gene Expression

This protocol outlines the steps to measure changes in the expression of an SIK target gene, such as MITF.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for MITF and a reference gene (e.g., GAPDH, ACTB)

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle as described in the previous protocols.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for MITF and the reference gene.

  • Data Analysis: Calculate the relative expression of MITF using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.

Mandatory Visualizations

SIK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core SIK Kinase cluster_downstream Downstream Targets cluster_output Cellular Response LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Activates (Phosphorylation) HDAC Class IIa HDACs (e.g., HDAC4, 5, 7, 9) SIK->HDAC Inhibits (Phosphorylation) CRTC CRTCs (e.g., CRTC1, 2, 3) SIK->CRTC Inhibits (Phosphorylation) GeneExpression Altered Gene Expression HDAC->GeneExpression Regulates CRTC->GeneExpression Regulates YKL06062 This compound YKL06062->SIK Inhibits

Caption: LKB1-SIK Signaling Pathway and the Action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results CellCulture 1. Cell Culture (Select appropriate cell line) CompoundPrep 2. This compound Dilution (Prepare dose-response range) Treatment 3. Cell Treatment (Incubate with this compound) CompoundPrep->Treatment Viability 4a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Western 4b. Western Blot (e.g., p-HDAC) Treatment->Western qPCR 4c. RT-qPCR (e.g., MITF expression) Treatment->qPCR DataAnalysis 5. Data Analysis & Interpretation Viability->DataAnalysis Western->DataAnalysis qPCR->DataAnalysis

Caption: General experimental workflow for in vitro studies with this compound.

Troubleshooting Guide

Issue 1: Poor solubility of this compound.

  • Cause: this compound has limited solubility in aqueous solutions.

  • Solution:

    • Prepare a high-concentration stock solution in 100% DMSO.

    • When preparing working solutions, dilute the DMSO stock in a pre-warmed culture medium and vortex immediately to ensure proper mixing.

    • Avoid storing diluted aqueous solutions for extended periods. Prepare fresh dilutions for each experiment.

    • For the final concentration in your assay, ensure the DMSO concentration does not exceed a level that affects your cells (typically <0.5%). Run a vehicle control with the highest concentration of DMSO used.

Issue 2: High background or off-target effects.

  • Cause: Like many kinase inhibitors, this compound may have off-target effects, especially at higher concentrations. A related SIK inhibitor, YKL-05-099, has been reported to cause hyperglycemia and nephrotoxicity in vivo, which may be due to SIK1 inhibition or off-target effects.

  • Solution:

    • Dose-Response: Always perform a thorough dose-response curve to identify the lowest effective concentration that produces the desired on-target effect.

    • Control Experiments: Include appropriate controls, such as a structurally related but inactive compound if available, or use siRNA/shRNA to knock down SIKs to confirm that the observed phenotype is on-target.

    • Orthogonal Assays: Validate your findings with multiple, independent assays that measure different endpoints of the same signaling pathway.

    • Kinome Profiling: If significant off-target effects are suspected, consult kinome scan data for this compound if available, or consider performing one to identify other kinases inhibited by the compound.

Issue 3: No or weak effect observed.

  • Cause: The chosen cell line may not have an active SIK signaling pathway, or the experimental conditions may not be optimal.

  • Solution:

    • Cell Line Selection: Confirm that your cell line of interest expresses SIKs and that the pathway is active under your culture conditions. You can check this by western blot for SIK protein expression.

    • Incubation Time: The 3-hour incubation period reported for MITF expression may not be sufficient for all endpoints. Perform a time-course experiment to determine the optimal treatment duration.

    • Compound Potency: Ensure the this compound you are using is of high purity and has been stored correctly to maintain its activity.

Issue 4: Increased cell death at higher concentrations.

  • Cause: High concentrations of this compound or the DMSO vehicle may be toxic to the cells.

  • Solution:

    • Toxicity Assessment: Perform a cell viability assay (as described in the protocols) across a wide range of this compound concentrations to determine the cytotoxic threshold for your specific cell line.

    • Optimize Concentration: Select a concentration for your experiments that is effective in modulating the target pathway but has minimal impact on cell viability.

    • Vehicle Control: Ensure that the final DMSO concentration is not contributing to the observed cytotoxicity.

By following these guidelines and protocols, researchers can effectively optimize the use of this compound in their in vitro experiments and obtain reliable and reproducible results.

References

YKL-06-062 Stability and Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of YKL-06-062, a second-generation salt-inducible kinase (SIK) inhibitor. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

For long-term storage, this compound in its solid (powder) form should be stored at -20°C.[1][2] Under these conditions, the compound is stable for up to three years.[1][2] For shorter periods, storage at 4°C is acceptable for up to two years.[1]

Q2: How should I store this compound after dissolving it in a solvent?

Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures. For maximum stability, it is recommended to store solutions at -80°C, where they can be kept for up to 6 months.[1][3] If a -80°C freezer is unavailable, storage at -20°C is an alternative, with a recommended use-by period of one month.[1][3]

Q3: I'm having trouble dissolving this compound. What can I do?

This compound is soluble in DMSO at a concentration of 25 mg/mL (47.56 mM).[1][4] However, achieving complete dissolution may require sonication.[2][4] It is also important to use fresh, anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[1][5]

Q4: Can I store my prepared this compound solution at 4°C?

If the prepared solution is clear, it can be stored at 4°C for short-term use.[2] However, it is advisable to prepare fresh solutions weekly, as prolonged storage at this temperature may lead to a loss of efficacy.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected or inconsistent experimental results Compound degradation due to improper storage.Verify that the compound has been stored according to the recommended conditions (see data table below). If in doubt, use a fresh vial of this compound.
Repeated freeze-thaw cycles of the stock solution.Aliquot stock solutions into single-use volumes before freezing to minimize freeze-thaw cycles.
Precipitation observed in the stock solution upon thawing Poor solubility or solvent saturation.Gently warm the solution and use sonication to aid in redissolving the compound. Ensure the stock concentration does not exceed the recommended solubility limits.
Use of old or wet DMSO.Use a fresh, unopened bottle of anhydrous DMSO for preparing solutions.[1][5]
Difficulty dissolving the powdered compound Insufficient agitation or solvent quality.Use sonication to facilitate dissolution.[2][4] Confirm that high-quality, anhydrous DMSO is being used.

Stability and Storage Conditions Summary

Form Storage Temperature Duration Notes
Powder -20°C3 years[1][2]
4°C2 years[1]
In Solvent (e.g., DMSO) -80°C6 months[1][3]
-20°C1 month[1][3]

Recommended Handling and Storage Workflow

The following diagram outlines the recommended workflow for handling and storing this compound to ensure its stability and integrity for experimental use.

cluster_receiving Receiving and Initial Storage cluster_prep Solution Preparation cluster_storage Stock Solution Storage cluster_use Experimental Use Receive Receive this compound (Powder) StorePowder Store Powder at -20°C for Long-Term Receive->StorePowder Prep Prepare Stock Solution in Anhydrous DMSO StorePowder->Prep Sonicate Use Sonication to Aid Dissolution Prep->Sonicate Aliquot Aliquot into Single-Use Vials Sonicate->Aliquot Store80 Store at -80°C (up to 6 months) Aliquot->Store80 Recommended Store20 Store at -20°C (up to 1 month) Aliquot->Store20 Alternative Thaw Thaw Aliquot for Experiment Store80->Thaw Store20->Thaw Use Use in Experiment Thaw->Use

Caption: Recommended workflow for handling and storing this compound.

Troubleshooting Common Stability Issues

This flowchart provides a logical approach to troubleshooting common issues that may arise from the improper handling or storage of this compound.

cluster_troubleshooting Troubleshooting Flowchart Start Inconsistent Experimental Results? CheckStorage Was Compound Stored Correctly? Start->CheckStorage CheckFreezeThaw Were Aliquots Used? CheckStorage->CheckFreezeThaw Yes UseNew Use a Fresh Vial of this compound CheckStorage->UseNew No CheckDissolution Was Dissolution Complete? CheckFreezeThaw->CheckDissolution Yes AliquotNew Prepare Fresh Aliquots CheckFreezeThaw->AliquotNew No ReDissolve Re-dissolve with Sonication CheckDissolution->ReDissolve No Success Problem Solved CheckDissolution->Success Yes AliquotNew->Success ReDissolve->Success

Caption: Troubleshooting guide for this compound stability issues.

References

troubleshooting low efficacy of YKL-06-062 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for YKL-06-062. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers overcome challenges related to low experimental efficacy.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, second-generation small molecule inhibitor of Salt-Inducible Kinases (SIKs).[1][2][3][4] It exhibits strong inhibitory activity against all three isoforms: SIK1, SIK2, and SIK3, with IC50 values in the low nanomolar range.[1][2][3][5] SIKs are members of the AMP-activated protein kinase (AMPK) family and are key regulators of metabolic and inflammatory pathways.[4]

Q2: How should I properly dissolve and store this compound?

Proper handling of this compound is critical for maintaining its activity.

  • Reconstitution: this compound should be dissolved in high-quality, anhydrous DMSO to prepare a stock solution.[1][6] Vendor data indicates a solubility of up to 25 mg/mL (47.56 mM) in DMSO, but achieving this concentration often requires ultrasonic treatment.[1][2][6] Note that some suppliers report lower solubility (<1 mg/mL), so starting with a standard 10 mM stock is recommended.[5] Using fresh, newly opened DMSO is crucial, as hygroscopic (water-absorbed) DMSO can significantly reduce the compound's solubility.[1]

  • Storage:

    • Solid Powder: Store desiccated at -20°C for up to one year.[6]

    • Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q3: The reported IC50 values are in the low nanomolar range, but I need micromolar concentrations to see an effect in my cells. Why is there a discrepancy?

The widely reported IC50 values (1.40-2.86 nM) refer to in vitro enzymatic assays that measure the direct inhibition of purified SIK kinase activity.[1][2][3][5] Cellular assays, which involve the compound crossing cell membranes and acting within a complex intracellular environment, typically require significantly higher concentrations to achieve a biological response. For example, studies have shown this compound being used at concentrations up to 16 μM in cell-based assays to observe downstream effects like changes in mRNA expression.[1][2][6] Therefore, it is expected that effective concentrations in cellular experiments will be in the high nanomolar to low micromolar range.

Section 2: Troubleshooting Low Efficacy

This section addresses common problems encountered when using this compound in cell-based experiments.

Q1: I've treated my cells, but I'm not observing any downstream effects. What should I check first?

The first step is to verify your compound preparation and experimental setup. The following workflow provides a logical approach to troubleshooting.

cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Compound Checks cluster_3 Assay Checks cluster_4 Model Checks start Low or No Efficacy Observed compound Step 1: Verify Compound Integrity start->compound assay Step 2: Optimize Assay Conditions compound->assay dissolution Ensure Complete Dissolution (Fresh DMSO, Sonication) compound->dissolution model Step 3: Validate Cellular Model assay->model concentration Perform Dose-Response (e.g., 0.1 - 20 µM) assay->concentration expression Confirm SIK1/2/3 Expression in Cell Line model->expression solubility Check for Precipitation in Media storage Confirm Proper Storage & Aliquoting time Optimize Incubation Time (e.g., 3 - 24 hours) readout Use a Sensitive Readout (e.g., pHDAC, qPCR) pathway Ensure Pathway is Active Under Basal Conditions

Caption: A logical workflow for troubleshooting low efficacy of this compound.

Q2: My this compound solution appears cloudy or precipitates when added to my cell culture media. How can I resolve this?

Precipitation is a common issue due to the compound's low aqueous solubility and is a primary cause of low efficacy.

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your culture media is less than 0.5%, and ideally below 0.1%. High concentrations of DMSO can be toxic to cells and do not guarantee compound solubility in an aqueous environment.

  • Pre-warm Media: Add the this compound stock solution to pre-warmed (37°C) culture media and mix thoroughly by pipetting or gentle vortexing immediately before adding to cells.

  • Reduce Final Concentration: If precipitation persists, you may be exceeding the solubility limit in your media. Try working with a lower top concentration in your dose-response curve.

  • Use Serum-Free Media for Dilution: In some cases, components in fetal bovine serum (FBS) can cause compounds to precipitate. Try making the initial dilution in serum-free media before adding it to your complete, serum-containing media.

Q3: What are reliable downstream markers to confirm that this compound is inhibiting SIK activity in my cells?

To confirm target engagement, you should measure the activity of known SIK substrates or the expression of SIK-regulated genes.

  • Phospho-HDAC5 (Ser259): SIKs are known to phosphorylate Class IIa histone deacetylases (HDACs), such as HDAC5, at specific sites. Inhibition of SIKs leads to a decrease in phosphorylation at these sites. A reduction in p-HDAC5 (Ser259) is a reliable marker of SIK inhibition.[7]

  • MITF mRNA Expression: In melanocyte and melanoma cell lines, SIK inhibition has been shown to increase the expression of Microphthalmia-associated transcription factor (MITF) mRNA.[1][2][6] This can be readily measured via RT-qPCR.

  • Inflammatory Cytokines: In immune cells like macrophages, SIK inhibition can suppress the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-12 while increasing the anti-inflammatory cytokine IL-10.[7]

YKL This compound SIK SIK1 / SIK2 / SIK3 YKL->SIK Inhibition HDAC HDACs (e.g., HDAC5) SIK->HDAC Phosphorylates CRTC CRTCs SIK->CRTC Phosphorylates pHDAC p-HDAC5 (Ser259) [Inactive] HDAC->pHDAC CREB CREB pHDAC->CREB Repression pCRTC p-CRTCs [Inactive] CRTC->pCRTC pCRTC->CREB Repression Gene Target Gene Expression (e.g., MITF, IL-10) CREB->Gene Activation

Caption: Simplified SIK signaling pathway showing inhibition by this compound.

Section 3: Data and Experimental Protocols

Quantitative Data Summary

The following table summarizes the in vitro enzymatic inhibitory potency of this compound against the three SIK isoforms.

Target KinaseIC50 Value (nM)Source(s)
SIK12.12[1][2][5]
SIK21.40[1][2][5]
SIK32.86[1][2][5]
Protocol: Preparation of this compound Stock Solution
  • Preparation: Bring the this compound vial (stored at -20°C) and a vial of anhydrous, high-purity DMSO to room temperature.

  • Calculation: The molecular weight of this compound is 525.69 g/mol .[1][6] To prepare 1 mL of a 10 mM stock solution, weigh out 5.26 mg of the compound.

  • Dissolution: Add the calculated volume of DMSO to the solid compound. For example, add 1 mL of DMSO to 5.26 mg of powder.

  • Sonication: Tightly cap the vial and place it in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.[2][6] Visually inspect the solution against a light source to confirm there are no visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store immediately at -80°C.

Protocol: Sample Cell-Based Assay (MITF mRNA Measurement)

This protocol is adapted from published in vitro studies using this compound.[1][8][9]

  • Cell Seeding: Seed UACC62 melanoma cells in a 12-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Preparation: Thaw a single-use aliquot of 10 mM this compound stock solution. Prepare serial dilutions in pre-warmed culture media to achieve final desired concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM). Remember to keep the final DMSO concentration constant across all wells, including the vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a defined period (e.g., 3 hours, as this has been shown to be effective for MITF induction).[1][2][8]

  • RNA Extraction: After incubation, wash the cells with cold PBS and lyse them directly in the well using an appropriate lysis buffer from an RNA extraction kit.

  • RT-qPCR: Purify the RNA, synthesize cDNA, and perform quantitative PCR (qPCR) using validated primers for MITF and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative change in MITF mRNA expression using the ΔΔCt method, comparing the this compound-treated samples to the vehicle-treated control.

References

minimizing cytotoxicity of YKL-06-062 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YKL-06-062. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound in cell culture, with a specific focus on minimizing potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, second-generation small molecule inhibitor of Salt-Inducible Kinases (SIK), with high selectivity for SIK1, SIK2, and SIK3.[1][2] SIKs are a family of serine/threonine kinases that belong to the AMP-activated protein kinase (AMPK) family.[3] By inhibiting SIKs, this compound can modulate the activity of downstream transcription factors, such as CREB-regulated transcription coactivators (CRTCs), leading to changes in gene expression.[4] A primary reported effect of this compound is the induction of MITF (microphthalmia-associated transcription factor) mRNA expression, which in turn promotes melanin production.[1][2]

Q2: I am observing significant cell death in my cultures treated with this compound. What are the potential causes?

Observed cytotoxicity when using this compound can stem from several factors, which may not be directly related to its on-target SIK inhibition. The most common causes include:

  • Compound Precipitation: this compound has poor aqueous solubility. If the compound precipitates out of the cell culture medium, these solid particles can be toxic to cells.[5][6]

  • Solvent Toxicity: this compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO in the final culture medium can be cytotoxic to many cell lines.

  • Off-Target Effects: Although this compound is a selective SIK inhibitor, like many kinase inhibitors, it may have off-target activities at higher concentrations, which could lead to cytotoxicity. The closely related analog, YKL-06-061, has been shown to inhibit other kinases such as FRK, CSF1R, and members of the p38 MAPK family at higher concentrations.[2][7]

  • High Compound Concentration or Prolonged Incubation: Using concentrations of this compound that are too high or extending the incubation time beyond what is necessary to observe the desired biological effect can lead to increased cell stress and death.

Q3: How can I improve the solubility of this compound in my cell culture medium?

Proper handling of this compound is crucial to maintain its solubility and minimize precipitation. Here are some recommendations:

  • Prepare a High-Concentration Stock in 100% DMSO: Prepare a concentrated stock solution of this compound in anhydrous (dry) DMSO. Sonication may be required to fully dissolve the compound.

  • Minimize Final DMSO Concentration: When diluting the stock solution into your cell culture medium, ensure the final concentration of DMSO is as low as possible, ideally below 0.5%, and consistent across all experimental conditions, including vehicle controls.

  • Step-wise Dilution: When preparing working solutions, perform serial dilutions in pre-warmed (37°C) culture medium. Add the compound dropwise while gently mixing to avoid localized high concentrations that can lead to precipitation.

  • Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, consider preparing a fresh dilution at a lower concentration.

Troubleshooting Guide: Minimizing Cytotoxicity of this compound

This guide provides a systematic approach to troubleshooting and minimizing cytotoxicity observed during experiments with this compound.

Issue 1: Unexpected Cell Death or Poor Cell Health

Table 1: Troubleshooting Strategies for Observed Cytotoxicity

Potential Cause Recommended Action
Compound Precipitation 1. Visually inspect your culture medium (with and without cells) under a microscope for crystals or amorphous precipitates after adding this compound. 2. Perform a solubility test: Prepare serial dilutions of this compound in your cell culture medium in a cell-free 96-well plate and incubate under the same conditions as your experiment. Observe for precipitation. 3. Optimize your dilution method: Pre-warm the medium to 37°C and add the DMSO stock solution dropwise while gently vortexing.[6]
DMSO Toxicity 1. Calculate the final DMSO concentration in your experiments. Aim for ≤ 0.1% if possible, and generally do not exceed 0.5%. 2. Run a vehicle control: Treat cells with the same final concentration of DMSO as your highest this compound concentration to assess the effect of the solvent alone. 3. Perform a DMSO dose-response curve on your specific cell line to determine its tolerance.
High Compound Concentration 1. Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal concentration for your desired effect with minimal cytotoxicity. 2. Review the literature: For inducing MITF expression, concentrations between 0.0004 µM and 16 µM have been reported with a 3-hour incubation.[1] Start with lower concentrations in this range.
Off-Target Effects 1. Use the lowest effective concentration: This minimizes the likelihood of engaging off-target kinases. 2. Consider orthogonal approaches: If you suspect off-target effects are confounding your results, consider using another SIK inhibitor with a different off-target profile or using genetic approaches (e.g., siRNA) to validate your findings.
Extended Incubation Time 1. Perform a time-course experiment: Assess cell viability at different time points (e.g., 3, 6, 12, 24, 48 hours) to find the shortest incubation time that yields the desired biological outcome.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM in DMSO):

    • Equilibrate the vial of this compound powder to room temperature before opening.

    • Aseptically add the appropriate volume of anhydrous, sterile DMSO to the vial to achieve a 10 mM stock solution.

    • Vortex thoroughly to dissolve. If necessary, use a brief sonication in a water bath to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations.

    • Add the diluted compound to the cell cultures immediately after preparation.

Protocol 2: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include wells for "untreated control" and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

Protocol 3: Assessing Apoptosis using a Caspase-3/7 Activity Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay. Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the caspase-glo 3/7 reagent to each well.

    • Mix the contents of the wells on a plate shaker at a low speed for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Visualizations

SIK_Signaling_Pathway YKL_06_062 This compound SIK SIK1/2/3 YKL_06_062->SIK Inhibition CRTCs CRTCs (p-CRTCs) SIK->CRTCs Phosphorylation (Inhibition) CREB CREB CRTCs->CREB Co-activation MITF_Gene MITF Gene CREB->MITF_Gene Transcription MITF_mRNA MITF mRNA MITF_Gene->MITF_mRNA Melanin Melanin Production MITF_mRNA->Melanin

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow start Start prepare_stock Prepare 10 mM this compound Stock in DMSO start->prepare_stock prepare_working Prepare Serial Dilutions of this compound in Medium prepare_stock->prepare_working seed_cells Seed Cells in 96-well Plates treat_cells Treat Cells with this compound and Controls seed_cells->treat_cells prepare_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, Caspase) incubate->cytotoxicity_assay data_analysis Analyze Data and Determine IC50/EC50 cytotoxicity_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing this compound cytotoxicity.

References

YKL-06-062 sonication for complete dissolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of YKL-06-062, a second-generation salt-inducible kinase (SIK) inhibitor. This resource offers detailed protocols for complete dissolution using sonication, troubleshooting advice for common experimental challenges, and an overview of the relevant signaling pathways.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the handling and application of this compound, providing clear and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). It is crucial to use newly opened or properly stored anhydrous DMSO, as the presence of water can significantly reduce the solubility of the compound.[1]

Q2: My this compound powder will not fully dissolve in DMSO at room temperature. What should I do?

A2: It is common for this compound to require energy input for complete dissolution, especially at higher concentrations. Sonication is the recommended method to achieve a clear, homogenous stock solution. Gentle warming can also be applied in conjunction with sonication.[2][3]

Q3: After diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium, a precipitate formed. How can this be prevented?

A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. To mitigate this, it is advisable to perform serial dilutions of the DMSO stock in the aqueous medium while vortexing to ensure rapid mixing. Adding the concentrated stock solution dropwise into the vortexing aqueous solution can also help prevent localized high concentrations that lead to precipitation.[4][5] The final concentration of DMSO in your experimental setup should be kept as low as possible (typically ≤ 0.5% v/v) to avoid solvent-induced artifacts.[4]

Q4: What are the known downstream effects of this compound treatment?

A4: this compound inhibits SIKs, leading to the dephosphorylation of downstream targets, including CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs).[6][7][8] This dephosphorylation allows for their translocation into the nucleus, where they can modulate the transcription of various genes.[6] For example, SIK inhibition has been shown to increase the expression of genes like IL-10 while suppressing pro-inflammatory cytokines.[9]

Troubleshooting Common Dissolution Issues
Issue Potential Cause Recommended Solution
Cloudy or hazy solution after sonication Incomplete dissolution due to insufficient sonication time or power.Increase sonication duration in increments of 5-10 minutes. If using a bath sonicator, ensure the vial is in a position with optimal energy transfer. Consider gentle warming to 37°C during sonication.[2][3]
Precipitate forms in the DMSO stock solution upon storage at -20°C or -80°C The compound may have come out of solution during the freeze-thaw cycle. The presence of absorbed moisture in the DMSO can also lower solubility over time.Before each use, visually inspect the stock solution. If a precipitate is observed, re-sonicate the solution until it is clear. It is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3]
Inconsistent experimental results The actual concentration of the working solution may be lower than calculated due to incomplete dissolution or precipitation.Always ensure your stock solution is completely clear before making dilutions. After preparing the final working solution in an aqueous buffer, visually inspect for any signs of precipitation before applying it to your experimental system.

Experimental Protocols

Protocol for Complete Dissolution of this compound in DMSO

This protocol provides a detailed methodology for the preparation of a 25 mg/mL stock solution of this compound.

Materials:

  • This compound solid powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Bath sonicator

Procedure:

  • Weighing the Compound: Tare a sterile microcentrifuge tube or glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound solid into the container.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 25 mg/mL.

  • Initial Mixing: Vortex the mixture for 30-60 seconds to suspend the powder.

  • Sonication:

    • Place the tube or vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in your container.

    • Sonicate for 15-30 minutes. The sonication bath may warm up during this process, which can aid in dissolution.[2]

    • Visually inspect the solution every 10 minutes. If the solution is not yet clear, continue sonication.

  • Final Assessment: After sonication, the solution should be a clear, homogenous liquid with no visible particulates.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Signaling Pathways and Experimental Workflows

This compound Dissolution Workflow

The following diagram illustrates the key steps for achieving complete dissolution of this compound.

Dissolution_Workflow This compound Dissolution Workflow start Start weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Briefly add_dmso->vortex sonicate Sonicate in Water Bath (15-30 min) vortex->sonicate inspect Visually Inspect for Complete Dissolution sonicate->inspect inspect->sonicate Not Clear aliquot Aliquot for Storage (-20°C or -80°C) inspect->aliquot Clear Solution end Ready for Use aliquot->end

Caption: Workflow for the complete dissolution of this compound.

Simplified SIK Signaling Pathway and the Action of this compound

This diagram illustrates the role of Salt-Inducible Kinases (SIKs) in gene transcription and how this compound modulates this pathway. In the basal state, the upstream kinase LKB1 phosphorylates and activates SIKs. Active SIKs then phosphorylate and inactivate transcriptional co-activators like CRTCs and class IIa HDACs by sequestering them in the cytoplasm. This compound inhibits SIK activity, leading to the dephosphorylation and nuclear translocation of these co-activators, which in turn alters gene expression.

SIK_Signaling_Pathway Simplified SIK Signaling Pathway cluster_upstream Upstream Regulation cluster_core Core Pathway cluster_downstream Downstream Effects LKB1 LKB1 SIKs SIK1/2/3 LKB1->SIKs Activates CRTCs_HDACs_P Phosphorylated CRTCs & HDACs (Inactive, Cytoplasmic) SIKs->CRTCs_HDACs_P Phosphorylates YKL This compound YKL->SIKs Inhibits CRTCs_HDACs Dephosphorylated CRTCs & HDACs (Active, Nuclear) CRTCs_HDACs_P->CRTCs_HDACs Dephosphorylation (upon SIK inhibition) Gene_Expression Altered Gene Transcription CRTCs_HDACs->Gene_Expression Modulates

Caption: The inhibitory action of this compound on the SIK signaling pathway.

References

Technical Support Center: Enhancing Ex Vivo Skin Penetration of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the ex vivo skin penetration of investigational compounds like YKL-06-062. The focus is on addressing common challenges encountered during experimental work.

Troubleshooting Guide: Common Issues in Ex Vivo Skin Penetration Studies

This guide addresses specific problems that may arise during your experiments and offers potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or Undetectable Compound Permeation Poor aqueous solubility of the compound.- Formulation Strategy: Develop formulations such as microemulsions, nanoemulsions, or solid lipid nanoparticles to improve solubility and partitioning into the skin. - Use of Solubilizers: Incorporate co-solvents (e.g., propylene glycol, ethanol) or surfactants in the vehicle.
High molecular weight or lipophilicity of the compound.- Penetration Enhancers: Include chemical penetration enhancers (e.g., fatty acids like oleic acid, or terpenes) in the formulation to disrupt the stratum corneum barrier. - Iontophoresis or Sonophoresis: Consider physical enhancement techniques if available in your lab setup.
Insufficient drug loading in the donor compartment.- Saturated Solution: Ensure the donor compartment is loaded with a saturated solution or suspension of the compound to maintain a maximum thermodynamic activity gradient.
High Variability Between Replicates Inconsistent skin sample thickness or integrity.- Standardized Skin Preparation: Use a dermatome for consistent skin thickness. - Barrier Integrity Check: Measure and record the transepidermal water loss (TEWL) for each skin sample before the experiment and discard samples with compromised barrier function.
Air bubbles trapped at the skin-membrane interface.- Careful Mounting: When mounting the skin in the Franz diffusion cell, ensure no air bubbles are trapped between the skin and the receptor fluid.
Inconsistent environmental conditions.- Controlled Environment: Maintain consistent temperature and humidity throughout the experiment, as these factors can influence skin hydration and permeability.
Compound Instability in Receptor Fluid Degradation of the compound over the course of the experiment.- Receptor Fluid Composition: Add antioxidants or adjust the pH of the receptor fluid to improve compound stability. - Sampling Schedule: Shorten the time between sampling intervals.
Low solubility in the receptor fluid leading to precipitation.- Solubility Enhancement: Add a co-solvent (e.g., ethanol, DMSO) or a solubilizing agent (e.g., albumin, cyclodextrins) to the receptor fluid to maintain sink conditions.

Frequently Asked Questions (FAQs)

A list of common questions regarding the design and execution of ex vivo skin penetration studies.

1. What type of skin is most suitable for ex vivo penetration studies?

For human-relevant data, human cadaver skin is the gold standard. However, due to availability and cost, porcine (pig) ear or dorsal skin is a widely accepted alternative as its structure and permeability are very similar to human skin.

2. How can I confirm the integrity of the skin barrier before starting my experiment?

Transepidermal water loss (TEWL) measurement is a common non-invasive method. A low TEWL value indicates a healthy, intact stratum corneum. Alternatively, you can measure the electrical resistance across the skin.

3. What are "sink conditions" and why are they important?

Sink conditions are maintained when the concentration of the drug in the receptor fluid is kept very low (ideally less than 10% of the drug's solubility in the receptor medium). This ensures that the rate of drug permeation is driven by the concentration gradient across the skin and is not limited by the drug's solubility in the receptor fluid.

4. What are some common chemical penetration enhancers and how do they work?

  • Fatty acids (e.g., oleic acid): They fluidize the lipid bilayers of the stratum corneum.

  • Solvents (e.g., ethanol, propylene glycol): They can act as co-solvents for the drug and also alter the polarity of the stratum corneum.

  • Terpenes (e.g., limonene, menthol): They are thought to disrupt the intercellular lipid packing in the stratum corneum.

5. How do I choose the appropriate receptor fluid?

The ideal receptor fluid should be physiologically compatible, maintain the viability of the skin tissue for the duration of the experiment, and ensure the solubility of the compound to maintain sink conditions. Phosphate-buffered saline (PBS) at pH 7.4 is common, often with the addition of a co-solvent or solubilizer if the compound has low aqueous solubility.

Experimental Protocols

Protocol 1: Ex Vivo Skin Permeation Study using Franz Diffusion Cells
  • Skin Preparation:

    • Excise full-thickness porcine ear skin.

    • Carefully remove subcutaneous fat and connective tissue.

    • Cut the skin into sections to fit the Franz diffusion cells.

    • (Optional but recommended) Measure TEWL to ensure barrier integrity.

  • Franz Diffusion Cell Setup:

    • Mount the skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with a suitable receptor fluid (e.g., PBS with 1% Tween 80 to ensure sink conditions) and ensure no air bubbles are present.

    • Equilibrate the cells in a heating block with a magnetic stirrer at 32°C for 30 minutes.

  • Dosing and Sampling:

    • Apply a finite dose of the this compound formulation to the skin surface in the donor compartment.

    • At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment.

    • Immediately replenish the receptor compartment with fresh, pre-warmed receptor fluid.

  • Quantification:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC-UV or LC-MS/MS.

    • At the end of the experiment, dismount the skin, wash the surface to remove excess formulation, and extract the compound from the different skin layers (stratum corneum, epidermis, dermis) if required.

Visualizations

ExVivoWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis skin_prep Skin Excision & Preparation barrier_check Barrier Integrity Check (TEWL) skin_prep->barrier_check cell_setup Franz Cell Assembly & Equilibration barrier_check->cell_setup dosing Apply this compound Formulation cell_setup->dosing skin_extract Extract Compound from Skin Layers sampling Collect Receptor Fluid Samples at Time Points dosing->sampling replenish Replenish Receptor Fluid sampling->replenish quantify Quantify this compound (e.g., HPLC) sampling->quantify replenish->sampling data_analysis Calculate Permeation Parameters quantify->data_analysis skin_extract->data_analysis

Caption: Workflow for a typical ex vivo skin permeation study using Franz diffusion cells.

TroubleshootingLogic start Low Permeation Detected? solubility Is Compound Solubility an Issue? start->solubility Yes variability High Variability Between Replicates? start->variability No formulation Optimize Formulation (e.g., Nanoemulsion) solubility->formulation Yes enhancers Add Penetration Enhancers (e.g., Oleic Acid) solubility->enhancers Yes end Proceed with Optimized Protocol formulation->end enhancers->end integrity Standardize Skin Prep & Check Barrier Integrity variability->integrity Yes bubbles Ensure No Air Bubbles During Mounting variability->bubbles Yes variability->end No integrity->end bubbles->end

Caption: A troubleshooting decision tree for common issues in ex vivo skin studies.

addressing YKL-06-062 batch to batch variability

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: YKL-06-062

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability when working with the salt-inducible kinase (SIK) inhibitor, this compound.

Troubleshooting Guides

This section is designed to help you identify and resolve issues you may encounter during your experiments with this compound.

Issue: Inconsistent IC50 values or reduced potency observed with a new batch of this compound.

  • Question: We have observed a significant shift in the IC50 value of this compound in our cellular assays compared to previous batches. What could be the cause, and how can we troubleshoot this?

  • Answer: Batch-to-batch variability in the potency of small molecule inhibitors like this compound can arise from several factors. Here is a step-by-step guide to help you identify the root cause:

    • Verify Compound Identity and Purity:

      • Action: Request the Certificate of Analysis (CoA) for the new batch from the supplier.[1] Compare the purity values (typically determined by HPLC) with those of previous batches.

      • Rationale: Even small differences in purity can impact the effective concentration of the active compound.

    • Assess Solubility:

      • Action: Ensure the compound is fully dissolved. After preparing the stock solution in DMSO, visually inspect for any precipitates.[2][3] If solubility issues are suspected, gentle warming or sonication may be necessary.[2][3]

      • Rationale: Incomplete dissolution will lead to a lower effective concentration of the inhibitor in your assay.

    • Perform a Dose-Response Curve Comparison:

      • Action: Conduct a parallel dose-response experiment using the new batch, a previously validated batch (if available), and a vehicle control.

      • Rationale: This will provide a direct comparison of the potency of the different batches under identical experimental conditions.

    • Consider Storage and Handling:

      • Action: Review your storage and handling procedures. This compound stock solutions should be stored at -20°C or -80°C to maintain stability.[1] Minimize freeze-thaw cycles by preparing single-use aliquots.

      • Rationale: Improper storage can lead to degradation of the compound over time, resulting in reduced potency.

Issue: Unexpected or off-target effects observed with a new batch of this compound.

  • Question: Our experiments with a new batch of this compound are showing a cellular phenotype that we did not observe previously. How can we determine if this is due to off-target effects from the new batch?

  • Answer: Unexplained phenotypes can be concerning and may point to impurities or contaminants in the new batch. The following steps can help you investigate this issue:

    • Validate with a Structurally Different SIK Inhibitor:

      • Action: If possible, use another SIK inhibitor with a different chemical scaffold to see if it reproduces the original, expected phenotype.

      • Rationale: If a different SIK inhibitor produces the expected on-target effects and not the new, unexpected phenotype, it suggests the issue may be specific to the new batch of this compound.

    • Conduct a Rescue Experiment:

      • Action: If your experimental system allows, perform a rescue experiment by overexpressing a form of SIK that is resistant to this compound.

      • Rationale: If the unexpected phenotype is reversed in the presence of the resistant SIK mutant, it would indicate an on-target effect. Conversely, if the phenotype persists, it is more likely to be an off-target effect.

    • Review the Certificate of Analysis for Impurities:

      • Action: Carefully examine the CoA for any reported impurities.

      • Rationale: While CoAs provide overall purity, they may not identify all minor impurities. However, any noted differences from previous batches should be considered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, second-generation small molecule inhibitor of salt-inducible kinases (SIKs).[1][2][4] It exhibits inhibitory activity against all three SIK isoforms: SIK1, SIK2, and SIK3, with IC50 values of 2.12 nM, 1.40 nM, and 2.86 nM, respectively.[1][2][4] SIKs are members of the AMP-activated protein kinase (AMPK) family and are involved in regulating various physiological processes.[4]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).[2][3] For example, a 10 mM stock solution can be prepared. The solubility in DMSO is reported to be ≥ 25 mg/mL.[3] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials.

Q3: What are the typical working concentrations for this compound in cell-based assays?

A3: The optimal working concentration of this compound will vary depending on the cell type and the specific assay. However, based on its potent IC50 values, concentrations in the low nanomolar to low micromolar range are typically effective. For example, in studies with human melanocyte and melanoma cells, concentrations ranging from 0.0004 µM to 16 µM have been used to observe a dose-dependent increase in MITF mRNA expression.[3][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: Can batch-to-batch variability affect the physical properties of this compound?

A4: Yes, while reputable suppliers strive for consistency, minor variations between batches can occur. This can manifest as slight differences in the reported purity, the appearance of the powder, or its solubility. Always refer to the batch-specific Certificate of Analysis for the most accurate information.

Data Presentation

Table 1: Example Comparison of IC50 Values for Different Batches of this compound in a SIK2 Kinase Assay.

Batch NumberPurity (by HPLC)IC50 (nM) for SIK2
Batch A99.5%1.5
Batch B98.9%2.1
Batch C99.7%1.4

Table 2: Troubleshooting Checklist for this compound Batch-to-Batch Variability.

CheckpointActionExpected Outcome
Compound Identity Review Certificate of Analysis (CoA) for the new batch.Purity and identity match specifications.
Solubility Visually inspect the dissolved stock solution for precipitates.The solution is clear and free of visible particles.
Potency Perform a parallel dose-response curve with a previous batch.The IC50 values of the new and old batches are comparable.
Storage Confirm proper storage conditions and minimal freeze-thaw cycles.Compound has been stored at -20°C or -80°C in single-use aliquots.

Experimental Protocols

Protocol 1: Determination of IC50 Value using an In Vitro Kinase Assay

This protocol outlines a general procedure for determining the IC50 value of this compound against a specific SIK isoform.

  • Prepare a serial dilution of this compound in the appropriate assay buffer. The final concentrations should span a range that will allow for the determination of a full dose-response curve (e.g., 0.01 nM to 1 µM).

  • Add the recombinant SIK enzyme to the wells of a microplate.

  • Initiate the kinase reaction by adding the peptide substrate and ATP.

  • Incubate the plate at the optimal temperature and for the appropriate duration for the specific kinase assay.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Plot the kinase activity against the logarithm of the this compound concentration.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of Downstream SIK Signaling

This protocol can be used to assess the effect of this compound on downstream targets of SIK signaling.

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for the desired time. Include a vehicle control (e.g., DMSO).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against a downstream target of SIK (e.g., phosphorylated CRTC2) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

SIK_Signaling_Pathway cluster_phospho cluster_dephospho YKL_06_062 This compound SIK SIK1/2/3 YKL_06_062->SIK Inhibition CRTC CRTC2/3 SIK->CRTC Phosphorylation Phosphorylation CREB CREB CRTC->CREB Dephosphorylation Dephosphorylation (Nuclear Translocation) Gene_Expression Target Gene Expression CREB->Gene_Expression

Caption: Simplified SIK signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Results with New Batch Check_CoA Review Certificate of Analysis Start->Check_CoA Check_Solubility Verify Complete Solubilization Check_CoA->Check_Solubility Compare_Batches Run Parallel Dose-Response with Previous Batch Check_Solubility->Compare_Batches Review_Storage Check Storage and Handling Compare_Batches->Review_Storage Outcome_Comparable Results are Comparable Review_Storage->Outcome_Comparable Issue Resolved Outcome_Discrepant Results are Discrepant Review_Storage->Outcome_Discrepant Issue Persists Contact_Support Contact Technical Support Outcome_Discrepant->Contact_Support

Caption: Troubleshooting workflow for addressing this compound batch variability.

References

YKL-06-062 Technical Support Center: Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and stability of YKL-06-062 in aqueous solutions. As a second-generation salt-inducible kinase (SIK) inhibitor, understanding its stability is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] To ensure complete dissolution, ultrasonic treatment may be necessary.[1][2] It is critical to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.[1][3]

Q2: How should I store this compound?

A2: The storage conditions for this compound depend on whether it is in solid form or in a solvent. Adhering to these recommendations is vital to minimize degradation and ensure the compound's integrity over time.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Powder-20°C3 years
4°C2 years
In DMSO-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][3]
-20°C1 monthFor a related compound, YKL-06-061, protection from light and storage under nitrogen is also recommended.[3]

Q3: Is there any data on the stability of this compound in aqueous experimental media (e.g., cell culture media, buffers)?

A3: Currently, there is no publicly available data specifically detailing the degradation of this compound in various aqueous solutions. While a related SIK inhibitor, YKL-05-099, has been noted for its high solubility and stability in PBS and mouse liver microsomes, this does not guarantee similar properties for this compound.[4] It is recommended that researchers perform their own stability assessments in their specific experimental buffers or media.

Q4: My experimental results are inconsistent. Could degradation of this compound be a factor?

A4: Yes, inconsistent results can be a sign of compound degradation. If you suspect degradation, consider the following troubleshooting steps:

  • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your aqueous experimental buffer immediately before use from a properly stored DMSO stock.

  • Minimize Exposure: Limit the time the compound spends in aqueous solution before being added to your experiment.

  • Control Experimental Conditions: Be mindful of factors like pH, temperature, and light exposure, as these can influence the stability of small molecules.

  • Evaluate Stability: If problems persist, it is advisable to conduct a simple stability study under your specific experimental conditions (see the experimental protocols section below).

Q5: What are the potential degradation pathways for a molecule like this compound in an aqueous solution?

A5: While specific degradation pathways for this compound have not been published, molecules with similar functional groups can be susceptible to hydrolysis. Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The rate of hydrolysis can be significantly influenced by the pH and temperature of the solution. For other pharmaceutical compounds, degradation in aqueous solutions can occur via intramolecular aminolysis or cleavage of beta-lactam rings, though the direct relevance to this compound's structure is not specified.[5]

Troubleshooting Guide

Table 2: Troubleshooting Common Issues Related to this compound Stability

IssuePotential CauseRecommended Action
Precipitation in Aqueous Buffer Low aqueous solubility or buffer incompatibility.Decrease the final concentration of this compound. Ensure the concentration of DMSO in the final solution is kept to a minimum (typically <0.5%) and is consistent across experiments. Consider using a surfactant or co-solvent if compatible with your experimental system.
Loss of Potency or Inconsistent Results Degradation of this compound in stock or working solutions.Prepare fresh working solutions for each experiment from a recently prepared DMSO stock. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1][3] Perform a stability test of this compound in your experimental buffer.
Difficulty Dissolving the Powder Compound characteristics or solvent quality.Use ultrasonic treatment to aid dissolution in DMSO.[1][2] Ensure you are using high-purity, anhydrous DMSO.[1][3]

Experimental Protocols

Protocol 1: Basic Stability Assessment of this compound in an Aqueous Buffer

This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous DMSO

  • Your aqueous buffer of choice (e.g., PBS, cell culture medium)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Incubator or water bath

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Prepare Working Solution: Dilute the stock solution to your final experimental concentration in the pre-warmed aqueous buffer.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as your 100% reference.

  • Incubate: Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C).

  • Time-Point Samples: At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.

  • Data Analysis: Compare the peak area of this compound at each time point to the T=0 sample to determine the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.

DOT Script for Stability Assessment Workflow:

G cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome stock Prepare this compound Stock in DMSO working Dilute to Final Concentration in Aqueous Buffer stock->working t0 T=0 HPLC Analysis (100% Reference) working->t0 incubation Incubate at Experimental Conditions working->incubation data_analysis Compare Peak Areas to T=0 t0->data_analysis timepoint Collect Aliquots at Time Points incubation->timepoint hplc_analysis HPLC Analysis of Aliquots timepoint->hplc_analysis hplc_analysis->data_analysis stability_profile Determine Stability Profile data_analysis->stability_profile

Caption: Workflow for assessing the stability of this compound.

Signaling Pathway and Logical Relationships

The primary mechanism of action for this compound is the inhibition of Salt-Inducible Kinases (SIKs). This inhibition leads to downstream effects on gene expression. Understanding this pathway is essential for interpreting experimental data.

DOT Script for this compound Mechanism of Action:

G YKL This compound SIK SIK1, SIK2, SIK3 YKL->SIK Inhibition HDAC HDAC Phosphorylation (e.g., HDAC5 at Ser259) SIK->HDAC Phosphorylates CRTC CRTC Family Coactivators SIK->CRTC Phosphorylates and Inactivates Gene Target Gene Expression (e.g., MITF) HDAC->Gene Represses CREB CREB CRTC->CREB Coactivates CREB->Gene Activates

Caption: Simplified signaling pathway of this compound.

References

Validation & Comparative

A Comparative Efficacy Analysis of SIK Inhibitors: YKL-06-062 versus YKL-06-061

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of two second-generation salt-inducible kinase (SIK) inhibitors, YKL-06-062 and YKL-06-061. This document summarizes key experimental data, details the methodologies of pivotal experiments, and visualizes the relevant signaling pathway.

This compound and YKL-06-061 are potent pan-inhibitors of the salt-inducible kinase family (SIK1, SIK2, and SIK3), which are key regulators of various cellular processes, including melanogenesis, inflammation, and cell proliferation.[1] Both compounds have been investigated for their ability to modulate the SIK signaling pathway, with YKL-06-061 having been explored in a broader range of therapeutic contexts to date.

Quantitative Efficacy Comparison

The following table summarizes the in vitro inhibitory activity of this compound and YKL-06-061 against the three SIK isoforms and their comparative efficacy in a key cellular model.

ParameterThis compoundYKL-06-061Reference
SIK1 IC50 2.12 nM6.56 nM[2][3]
SIK2 IC50 1.40 nM1.77 nM[2][3]
SIK3 IC50 2.86 nM20.5 nM[2][3]
Human Skin Explant Pigmentation Induces pigmentationMore efficacious at inducing pigmentation[2]

Table 1: Comparative efficacy data for this compound and YKL-06-061. IC50 values represent the half-maximal inhibitory concentration.

In direct biochemical assays, this compound demonstrates a higher potency against SIK1 and SIK3 compared to YKL-06-061, while their potency against SIK2 is comparable.[2][3] However, in a functional assay using human skin explants, YKL-06-061 was found to be more efficacious in inducing melanin production.[2] This enhanced efficacy is potentially attributed to its more favorable lipophilicity and lower molecular weight, which may lead to better skin penetration.[2]

Beyond pigmentation, YKL-06-061 has been investigated for its therapeutic potential in other areas. Studies have shown its ability to decrease seizure activity in a mouse model of epilepsy and to inhibit the proliferation and metastasis of pancreatic cancer cells in vitro and in vivo.[4][5] To date, similar efficacy studies for this compound in these or other disease models have not been reported in the available scientific literature.

Signaling Pathway

The primary mechanism of action for both this compound and YKL-06-061 involves the inhibition of SIKs, which leads to the activation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and pigmentation.[2] SIKs normally phosphorylate and inactivate the CREB-regulated transcription coactivators (CRTCs). By inhibiting SIKs, CRTCs remain dephosphorylated, translocate to the nucleus, and co-activate CREB, leading to increased transcription of MITF and its downstream target genes involved in melanin synthesis.[6][7]

SIK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Pharmacological Intervention GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates SIK SIK1/2/3 PKA->SIK Inhibits CRTC CRTC SIK->CRTC Phosphorylates CRTC_P p-CRTC CRTC->CRTC_P CREB CREB CRTC->CREB Translocates & Activates MITF_gene MITF Gene CREB->MITF_gene Binds to Promoter MITF_mRNA MITF mRNA MITF_gene->MITF_mRNA Transcription YKL_06_062 This compound YKL_06_062->SIK Inhibits YKL_06_061 YKL-06-061 YKL_06_061->SIK Inhibits

Figure 1: SIK signaling pathway and points of inhibition by this compound and YKL-06-061.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound and YKL-06-061 against SIK1, SIK2, and SIK3 was determined using a radiometric kinase assay.

Materials:

  • Recombinant human SIK1, SIK2, and SIK3 enzymes.

  • Peptide substrate (e.g., AMARA peptide).

  • [γ-³²P]ATP.

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT).

  • Test compounds (this compound and YKL-06-061) serially diluted in DMSO.

  • 96-well plates.

  • Phosphocellulose paper.

  • Scintillation counter.

Procedure:

  • A kinase reaction mixture was prepared containing the respective SIK enzyme and peptide substrate in the kinase reaction buffer.

  • Serially diluted test compounds were added to the wells of a 96-well plate.

  • The kinase reaction was initiated by adding [γ-³²P]ATP.

  • The reaction was incubated at 30°C for a specified time (e.g., 60 minutes).

  • The reaction was stopped by spotting the reaction mixture onto phosphocellulose paper.

  • The phosphocellulose paper was washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • The radioactivity retained on the paper, corresponding to the phosphorylated substrate, was quantified using a scintillation counter.

  • IC50 values were calculated by fitting the data to a four-parameter logistic equation.

Human Skin Explant Pigmentation Assay

The ability of the compounds to induce pigmentation was assessed using ex vivo human skin explants.[2]

Materials:

  • Human skin tissue obtained from elective surgeries.

  • Culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).

  • Test compounds (this compound and YKL-06-061) dissolved in a suitable vehicle (e.g., DMSO).

  • 6-well culture plates.

  • Fontana-Masson stain for melanin.

  • Microscope.

Procedure:

  • Human skin was dissected into small explants (e.g., 8 mm punch biopsies).

  • Explants were placed in 6-well plates containing culture medium.

  • Test compounds were topically applied to the epidermal surface of the skin explants daily for a specified period (e.g., 8 days).

  • Control explants were treated with the vehicle alone.

  • After the treatment period, the explants were fixed in formalin and embedded in paraffin.

  • Sections of the explants were stained with Fontana-Masson stain to visualize melanin.

  • The degree of pigmentation was assessed by microscopy and, in some cases, quantified by image analysis or reflective colorimetry.[2]

MITF mRNA Expression Analysis by RT-qPCR

The effect of the compounds on the expression of MITF mRNA was determined in human melanocyte or melanoma cell lines.[3][8]

Materials:

  • Human melanocyte or melanoma cell lines (e.g., UACC62).[3][8]

  • Cell culture medium and supplements.

  • Test compounds (this compound and YKL-06-061).

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR master mix.

  • Primers for MITF and a housekeeping gene (e.g., GAPDH).

  • Real-time PCR instrument.

Procedure:

  • Cells were seeded in culture plates and allowed to adhere.

  • Cells were treated with various concentrations of the test compounds or vehicle control for a specified time (e.g., 3 hours).[3][8]

  • Total RNA was extracted from the cells using an RNA extraction kit.

  • The concentration and purity of the RNA were determined.

  • cDNA was synthesized from the total RNA using a reverse transcription kit.

  • qPCR was performed using the synthesized cDNA, qPCR master mix, and primers for MITF and the housekeeping gene.

  • The relative expression of MITF mRNA was calculated using the ΔΔCt method, normalized to the housekeeping gene expression.

Conclusion

Both this compound and YKL-06-061 are potent, second-generation SIK inhibitors. While this compound exhibits slightly higher in vitro potency against SIK1 and SIK3, YKL-06-061 demonstrates superior efficacy in inducing pigmentation in a human skin explant model, likely due to better skin penetration. Furthermore, YKL-06-061 has been investigated in a broader range of preclinical models, with demonstrated anti-seizure and anti-cancer activities. Further studies are warranted to explore the full therapeutic potential of this compound in various disease contexts to provide a more complete comparative profile. This guide provides a foundational understanding for researchers to select the appropriate compound for their specific research needs and to design further comparative studies.

References

A Head-to-Head Comparison of Skin Penetration: YKL-06-062 versus HG-9-91-01

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the skin penetration potential of topical agents is paramount. This guide provides an objective comparison of two salt-inducible kinase (SIK) inhibitors, YKL-06-062 and HG-9-91-01, with a focus on their ability to permeate the skin barrier, supported by available experimental data.

This comparison reveals that this compound, a second-generation SIK inhibitor, was specifically engineered for enhanced skin penetration, a feature attributed to its optimized molecular size and lipophilicity.[1] While direct quantitative skin permeation data from studies such as those using Franz diffusion cells are not publicly available for a side-by-side comparison, qualitative evidence from studies on human skin explants strongly suggests the superior penetration of this compound over the first-generation inhibitor, HG-9-91-01.[1][2]

Physicochemical Properties and Skin Penetration

The design of this compound was guided by Lipinski's Rule of Five, a set of guidelines used to predict the oral bioavailability of a chemical compound. These principles are also relevant for predicting passive diffusion across the skin barrier. This compound's lower molecular weight compared to HG-9-91-01 is a key factor in its enhanced penetration capabilities.[1]

PropertyThis compoundHG-9-91-01Reference
Molecular Formula C31H39N7OC32H37N7O3[3][4],[5][6][7]
Molecular Weight 525.69 g/mol 567.7 g/mol [3][4][8],[5][6][7]

Experimental Evidence from Human Skin Explants

A pivotal study provides a direct qualitative comparison of the skin penetration of this compound and HG-9-91-01 using human skin explants. The primary endpoint for assessing penetration was the induction of pigmentation (eumelanin synthesis), a downstream effect of SIK inhibition in the skin.

Key Findings:

  • Passive Application: Following passive topical application, this compound induced significant pigmentation in human skin explants. In contrast, HG-9-91-01 showed no significant pigmentation under the same conditions, indicating its limited ability to passively diffuse through the skin barrier.[1]

  • Mechanical Application: The study noted that the limited penetration of HG-9-91-01 could be partially overcome by mechanical application (rubbing), which resulted in significant gross pigmentation.[2] This suggests that while the molecule has the potential to be active in the skin, its delivery is a significant hurdle.

Experimental Protocols

Human Skin Explant Culture and Treatment

The following protocol is based on the methodology described in the comparative study of this compound and HG-9-91-01.

  • Tissue Preparation: Human breast skin explants are obtained from surgical discard tissue. The tissue is defatted and dermatomed to a specific thickness.

  • Culture: The explants are cultured at an air-liquid interface. This is achieved by placing the explants on a supportive substrate, such as a gelatin sponge, which is saturated with culture medium. The epidermal side remains exposed to the air.

  • Treatment: A solution of the SIK inhibitor (e.g., 37.5 mM) in a vehicle such as 70% ethanol and 30% propylene glycol is topically applied to the epidermal surface of the skin explant.[1] A small volume (e.g., 10 µL) is applied daily for a specified period (e.g., 8 days).[1]

  • Assessment of Penetration: The primary outcome measure is the change in skin pigmentation, which can be assessed visually and quantified using colorimetry. Histological analysis using Fontana-Masson staining can be performed to confirm changes in melanin content in the skin sections.

Standard Method for Quantitative Skin Penetration Assessment: Franz Diffusion Cell Assay

While not reported for a direct comparison of this compound and HG-9-91-01, the Franz diffusion cell assay is a gold-standard in vitro method for quantifying the permeation of topical compounds through the skin.

  • Apparatus: The Franz diffusion cell consists of a donor chamber and a receptor chamber, between which a section of skin (human or animal) or a synthetic membrane is mounted.

  • Procedure: The test compound is applied to the skin surface in the donor chamber. The receptor chamber is filled with a fluid that is continuously stirred and maintained at a physiological temperature.

  • Sampling and Analysis: At predetermined time points, samples are withdrawn from the receptor fluid and analyzed using a suitable analytical method (e.g., HPLC) to determine the concentration of the permeated compound.

  • Data Analysis: The cumulative amount of the compound permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) can be calculated from the linear portion of this plot, providing quantitative measures of skin penetration.

Signaling Pathway

Both this compound and HG-9-91-01 are inhibitors of salt-inducible kinases (SIKs). The inhibition of SIKs in melanocytes leads to the activation of the MITF (microphthalmia-associated transcription factor), a master regulator of melanogenesis. This, in turn, stimulates the production of melanin, leading to skin pigmentation.

SIK_Inhibition_Pathway YKL_06_062 This compound SIK SIK (Salt-Inducible Kinase) YKL_06_062->SIK inhibition HG_9_91_01 HG-9-91-01 HG_9_91_01->SIK inhibition CRTC CRTC (CREB-Regulated Transcription Coactivator) SIK->CRTC phosphorylation (inactivation) CREB CREB (cAMP Response Element-Binding Protein) CRTC->CREB co-activation MITF MITF (Microphthalmia-associated Transcription Factor) CREB->MITF transcription Melanin Melanin Production MITF->Melanin upregulation

Caption: SIK Inhibition Pathway Leading to Melanin Production.

Conclusion

The available evidence strongly indicates that this compound has superior skin penetration capabilities compared to HG-9-91-01. This is attributed to its design, which optimized its physicochemical properties for passive diffusion through the skin. For researchers and drug developers, this compound represents a more promising candidate for topical applications where efficient delivery into the epidermis is crucial for therapeutic efficacy. While qualitative data from human skin explants are compelling, future studies employing quantitative methods like the Franz diffusion cell assay would be valuable to precisely define the permeability parameters of both compounds and further substantiate the observed differences.

References

A Comparative Guide to Second-Generation SIK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Salt-Inducible Kinase (SIK) family, comprising SIK1, SIK2, and SIK3, has emerged as a critical regulator in diverse physiological and pathological processes, including inflammation, oncology, and metabolism. The development of selective inhibitors for these kinases is a burgeoning area of research. This guide provides a comparative overview of three prominent second-generation SIK inhibitors: ARN-3236, ARN-3261, and YKL-05-099, with a focus on their biochemical potency, cellular activity, and preclinical efficacy, supported by experimental data.

Biochemical Potency and Selectivity

The inhibitory activity of ARN-3236, ARN-3261, and YKL-05-099 against the three SIK isoforms has been characterized using various biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a snapshot of their potency and selectivity profiles.

InhibitorSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Noted Selectivity
ARN-3236 21.63[1][2][3][4][5][6]<1[1][2][3][4][5][6]6.63[1][2][3][4][5][6]Highly potent and selective for SIK2.
ARN-3261 -11[7]19[7]Potent inhibitor of SIK2 and SIK3.[7]
YKL-05-099 ~10[3][8][9]40[3][8][9][10]~30[3][8][9]Pan-SIK inhibitor with activity against all three isoforms.

Signaling Pathway and Experimental Workflow

The SIK signaling pathway plays a crucial role in regulating gene expression through the phosphorylation of various downstream targets, including class IIa histone deacetylases (HDACs) and CREB-regulated transcription coactivators (CRTCs). Inhibition of SIKs leads to the dephosphorylation and nuclear translocation of these substrates, thereby modulating transcription.

SIK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core SIK Signaling cluster_downstream Downstream Effects cAMP, Ca2+ cAMP, Ca2+ SIK SIK cAMP, Ca2+->SIK Inhibition CRTC CRTCs (CRTC1/2/3) SIK->CRTC P HDAC Class IIa HDACs (HDAC4/5/7/9) SIK->HDAC P CREB CREB CRTC->CREB Activation Gene_Expression Gene Expression (e.g., IL-10, Gluconeogenesis) HDAC->Gene_Expression Repression CREB->Gene_Expression Activation SIK_Inhibitor SIK Inhibitor (ARN-3236, ARN-3261, YKL-05-099) SIK_Inhibitor->SIK Inhibition Experimental_Workflow Biochemical_Assay Biochemical Kinase Assay (e.g., LanthaScreen®, ADP-Glo™) Determine IC50 Cell_Based_Assay Cell-Based Assays (e.g., NanoBRET™ Target Engagement, Proliferation Assays) Biochemical_Assay->Cell_Based_Assay In_Vivo_Model In Vivo Models (e.g., Xenografts, Disease Models) Cell_Based_Assay->In_Vivo_Model Data_Analysis Data Analysis & Comparison In_Vivo_Model->Data_Analysis

References

YKL-06-062: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of YKL-06-062, a second-generation inhibitor of Salt-Inducible Kinases (SIKs). The following sections present quantitative data on its inhibitory activity, a comprehensive experimental protocol for assessing kinase inhibition, and a visual representation of the SIK signaling pathway.

Quantitative Selectivity Profile

This compound demonstrates high potency against all three isoforms of the Salt-Inducible Kinase family (SIK1, SIK2, and SIK3). The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating potent inhibition of its primary targets.[1][2][3][4][5][6] While comprehensive kinome-wide selectivity data against a broad panel of other kinases is not publicly available, the data below highlights its strong activity towards the SIK family.

Kinase TargetIC50 (nM)
SIK12.12
SIK21.40
SIK32.86

Experimental Protocols

The determination of kinase inhibitor potency, such as the IC50 values for this compound, is typically performed using in vitro biochemical assays. The following is a representative protocol based on a common luminescence-based assay format, the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Methodology)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay. It measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected in a luciferase reaction that produces light. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

Materials:

  • Recombinant Kinase (e.g., SIK1, SIK2, or SIK3)

  • Kinase-specific substrate

  • ATP

  • Test Compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well white assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration for the dilution series might be 100 µM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase buffer containing the kinase and substrate to each well of a 384-well plate.

    • Add 0.5 µL of the serially diluted test compound or DMSO (for control wells) to the respective wells.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the necessary components for the luciferase reaction. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

  • The percent inhibition values are then plotted against the logarithm of the inhibitor concentration.

  • The IC50 value is determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Salt-Inducible Kinase (SIK) signaling pathway and a typical experimental workflow for determining kinase inhibitor IC50 values.

SIK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core SIK Regulation cluster_downstream Downstream Effectors GPCR GPCR cAMP cAMP GPCR->cAMP Activation PKA PKA cAMP->PKA Activation SIK SIK1/2/3 PKA->SIK Inhibition CRTC CRTCs SIK->CRTC Phosphorylation (Inhibition) HDACs Class IIa HDACs SIK->HDACs Phosphorylation (Nuclear Export) LKB1 LKB1 LKB1->SIK Activation Gene_Expression Gene Expression (e.g., Gluconeogenesis) CRTC->Gene_Expression Co-activation HDACs->Gene_Expression Repression YKL_06_062 This compound YKL_06_062->SIK Inhibition

Caption: Salt-Inducible Kinase (SIK) Signaling Pathway.

IC50_Workflow A Prepare Serial Dilution of this compound C Add this compound to Reaction A->C B Set up Kinase Reaction (Kinase, Substrate, ATP) B->C D Incubate at Room Temperature C->D E Stop Reaction & Deplete ATP D->E F Add Detection Reagent (ADP -> ATP -> Light) E->F G Measure Luminescence F->G H Data Analysis: Calculate % Inhibition & Determine IC50 G->H

Caption: Experimental Workflow for IC50 Determination.

References

Unveiling the Selectivity of YKL-06-062: A Comparative Analysis of Cross-Reactivity with Other Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

CAMBRIDGE, MA – November 18, 2025 – In the intricate world of kinase inhibitor development, achieving high selectivity is paramount to ensuring therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive comparison of the salt-inducible kinase (SIK) inhibitor, YKL-06-062, and its cross-reactivity with other signaling pathways. By presenting available experimental data, this document serves as a vital resource for researchers, scientists, and drug development professionals in navigating the landscape of SIK inhibition.

This compound is a potent, second-generation, pan-SIK inhibitor, demonstrating low nanomolar efficacy against the three isoforms of the salt-inducible kinase family: SIK1, SIK2, and SIK3.[1][2][3][4][5] These kinases are crucial regulators in various physiological processes, including metabolism, inflammation, and melanogenesis. The primary mechanism of SIKs involves the phosphorylation and subsequent inhibition of CREB-regulated transcription coactivators (CRTCs), thereby modulating gene expression. Inhibition of SIKs by compounds like this compound leads to the activation of CRTCs and the desired downstream cellular responses.

While specific comprehensive kinase screening data for this compound is not publicly available, the original publication by Mujahid et al. (2017) suggests that its selectivity profile is likely to be very similar to its structural analog, YKL-06-061.[6][7][8] This comparison, therefore, leverages the available data for YKL-06-061 and other well-characterized SIK inhibitors to provide a predictive and comparative overview of this compound's selectivity.

On-Target Potency of this compound

This compound exhibits potent inhibitory activity against all three SIK isoforms, making it a valuable tool for studying the collective roles of these kinases.

TargetIC50 (nM)
SIK12.12[1][3][4]
SIK21.40[1][3][4]
SIK32.86[1][3][4]

Comparative Selectivity Profile

To contextualize the cross-reactivity of this compound, this guide compares its anticipated selectivity with that of other widely used SIK inhibitors. The following table summarizes the inhibitory activity of these compounds against their primary SIK targets and known off-targets.

InhibitorPrimary Target(s)IC50 (nM) vs SIK1IC50 (nM) vs SIK2IC50 (nM) vs SIK3Known Off-Targets (and activity)
This compound SIK1, SIK2, SIK32.121.402.86FRK (more potently inhibited than SIKs by the structurally similar YKL-06-061)[8]
YKL-06-061 SIK1, SIK2, SIK36.561.7720.5FRK (inhibited more potently than SIKs)[8]
HG-9-91-01 SIK1, SIK2, SIK30.926.69.6Src family kinases (Src, Lck, Yes), BTK, FGF receptors, Ephrin receptors[9][10]
YKL-05-099 SIK1, SIK2, SIK3~1040~3014 other kinases including Ephrin receptors and Src[1][11][12][13]
GLPG3312 SIK1, SIK2, SIK32.00.70.6ABL1, ALK5, AMPK, FMS, LynA, TGFβR2 (IC50 < 50 nM for an earlier analog)[14][15][16][17][18]
MRT199665 MARK/SIK/AMPK1101243MARK1/2/3/4 (IC50s: 2-3 nM), AMPKα1/α2 (IC50s: 10 nM)[19][20]

Signaling Pathway Diagrams

To visualize the interactions of this compound, the following diagrams illustrate the primary SIK signaling pathway and a potential cross-reactivity pathway based on the known off-targets of structurally similar SIK inhibitors.

SIK_Signaling_Pathway YKL06062 This compound SIK SIK1/2/3 YKL06062->SIK Inhibition CRTCs CRTCs (p-CRTCs) SIK->CRTCs Phosphorylation (Inhibition) CREB CREB CRTCs->CREB Gene_Expression Target Gene Expression CREB->Gene_Expression Activation

Caption: Primary signaling pathway of this compound targeting SIKs.

Cross_Reactivity_Pathway SIK_Inhibitors SIK Inhibitors (e.g., HG-9-91-01) Src_Family Src Family Kinases (Src, Lck, Yes) SIK_Inhibitors->Src_Family Potential Off-Target Inhibition Downstream_Src Downstream Src Signaling Src_Family->Downstream_Src

References

head-to-head comparison of YKL-06-062 and other SIK inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of YKL-06-062 and Other Leading SIK Inhibitors

Introduction to Salt-Inducible Kinase (SIK) Inhibitors

Salt-inducible kinases (SIKs), a family of three serine/threonine kinases (SIK1, SIK2, and SIK3), are key regulators of various physiological processes, including metabolism, inflammation, and cellular proliferation.[1] They are part of the AMP-activated protein kinase (AMPK) family.[2] SIKs exert their function by phosphorylating and thereby controlling the subcellular localization of transcriptional co-activators (CRTCs) and class IIa histone deacetylases (HDACs).[3] This phosphorylation leads to the sequestration of these regulatory proteins in the cytoplasm by 14-3-3 proteins.[3][4] Inhibition of SIKs prevents this phosphorylation, allowing CRTCs and HDACs to translocate to the nucleus and modulate gene expression.[3][5] This mechanism has positioned SIK inhibitors as promising therapeutic agents for a range of diseases, including inflammatory conditions, autoimmune disorders, and cancer.[1][3]

This guide provides a head-to-head comparison of the second-generation SIK inhibitor, this compound, with other prominent SIK inhibitors, including HG-9-91-01, ARN-3236, YKL-05-099, and GLPG3312. The comparison focuses on their inhibitory potency, selectivity, and reported cellular activities, supported by experimental data and protocols.

Comparative Analysis of Inhibitor Potency

The inhibitory activity of this compound and its counterparts against the three SIK isoforms is a critical determinant of their biological effects. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

InhibitorSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Primary Characteristics
This compound 2.12[6][7][8][9]1.40[6][7][8][9]2.86[6][7][8][9]Potent pan-SIK inhibitor
HG-9-91-01 0.92[10][11][12][13]6.6[10][11][12][13]9.6[10][11][12][13]Potent pan-SIK inhibitor
ARN-3236 21.63[14][15][16]<1[14][15][16][17]6.63[14][15][16]SIK2-selective inhibitor
YKL-05-099 ~10[18][19][20]40[18][19][20][21]~30[18][19][20]Pan-SIK inhibitor
GLPG3312 2.0[22][23][24][25][26]0.7[22][23][24][25][26]0.6[22][23][24][25][26]Potent pan-SIK inhibitor

Cellular Activities and Reported Effects

The biological impact of these SIK inhibitors has been characterized in various cellular and in vivo models. Their effects often revolve around the modulation of inflammatory responses.

InhibitorKey Cellular EffectsReported In Vivo Activity
This compound Increases MITF mRNA expression in human melanocyte and melanoma cells.[6][7]Alleviates imiquimod-induced psoriasis in mice by blocking IL-17-induced pro-inflammatory cytokine and chemokine expression.
HG-9-91-01 Potentiates zymosan-induced IL-10 production and suppresses pro-inflammatory cytokine secretion in macrophages.[10][11]Not explicitly detailed in the provided results.
ARN-3236 Inhibits ovarian cancer cell growth and enhances paclitaxel sensitivity.[14] Blocks TNF and induces IL-10 upon LPS stimulation in human myeloid cells.Sensitizes ovarian cancer xenografts to paclitaxel.[14] Exhibits antidepressant-like effects in mice.
YKL-05-099 Reduces LPS-stimulated phosphorylation of HDAC5. Suppresses production of TNFα, IL-6, and IL-12p40 in bone marrow-derived dendritic cells.[18]Reduces phosphorylation of a known SIK substrate in vivo. Does not induce metabolic abnormalities seen in Sik2 knockout mice.
GLPG3312 Inhibits the release of pro-inflammatory cytokines (e.g., TNFα) and increases the production of IL-10 in LPS-stimulated human monocytes and macrophages.[23]Exhibits anti-inflammatory and immunomodulatory activities in a mouse LPS challenge model.[23]

Signaling Pathway and Experimental Workflows

SIK Signaling Pathway

Salt-inducible kinases phosphorylate and inactivate transcriptional co-activators like CRTC3 and class IIa HDACs by promoting their sequestration in the cytoplasm via 14-3-3 proteins. SIK inhibitors block this phosphorylation, leading to the nuclear translocation of CRTC3 and HDACs, where they can modulate the expression of target genes, such as the anti-inflammatory cytokine IL-10.[3][4][5]

SIK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIK SIK CRTC3 CRTC3 SIK->CRTC3 phosphorylates HDAC HDAC SIK->HDAC phosphorylates CRTC3_P p-CRTC3 Prot1433 14-3-3 CRTC3_P->Prot1433 binds HDAC_P p-HDAC HDAC_P->Prot1433 binds SIK_Inhibitor SIK Inhibitor (e.g., this compound) SIK_Inhibitor->SIK inhibits CRTC3_N CRTC3 CRTC3->CRTC3_N Translocation HDAC_N HDAC HDAC->HDAC_N Translocation CREB CREB Gene Target Genes (e.g., IL-10) CREB->Gene transcription CRTC3_N->CREB co-activates HDAC_N->Gene regulates

Simplified SIK signaling pathway and mechanism of inhibition.
Experimental Methodologies

In Vitro Kinase Assay for IC50 Determination

The potency of SIK inhibitors is typically determined using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[27][28][29]

  • Principle: The assay quantifies kinase activity by measuring the amount of ADP formed from ATP during the phosphorylation of a substrate peptide (e.g., AMARA peptide) by the SIK enzyme.[22][28][29] The amount of ADP is detected through a subsequent set of enzymatic reactions that convert ADP to ATP, which is then used to generate a luminescent signal via luciferase.[27]

  • Protocol Outline:

    • Reaction Setup: A reaction mixture is prepared containing the SIK enzyme (SIK1, SIK2, or SIK3), a suitable substrate peptide, ATP, and the kinase assay buffer in a 96-well plate.[28]

    • Inhibitor Addition: Serial dilutions of the SIK inhibitor (e.g., this compound) are added to the reaction wells. A control with no inhibitor (vehicle, e.g., DMSO) is also included.[28]

    • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the enzymatic reaction to proceed.[30]

    • ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent, the Kinase Detection Reagent, is then added to convert ADP to ATP and generate a luminescent signal.[27]

    • Data Analysis: The luminescence is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[27]

Kinase_Assay_Workflow start Start prep_plate Prepare 96-well plate with SIK enzyme, substrate, and ATP start->prep_plate add_inhibitor Add serial dilutions of SIK inhibitor prep_plate->add_inhibitor incubate Incubate at 30°C add_inhibitor->incubate add_adpglo Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate->add_adpglo add_detection Add Kinase Detection Reagent add_adpglo->add_detection read_luminescence Measure luminescence add_detection->read_luminescence calculate_ic50 Calculate IC50 values read_luminescence->calculate_ic50 end End calculate_ic50->end

Workflow for in vitro kinase IC50 determination.

Cell-Based Cytokine Production Assay

To assess the functional consequences of SIK inhibition in a cellular context, the modulation of cytokine production in immune cells is often measured. A common model involves stimulating macrophages or dendritic cells with lipopolysaccharide (LPS) and measuring the subsequent changes in cytokine secretion.[31][32]

  • Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of immune cells through Toll-like receptor 4 (TLR4) signaling.[31][32] This activation leads to the production and secretion of various cytokines. SIK inhibitors are expected to modulate this response, typically by increasing the production of the anti-inflammatory cytokine IL-10 and decreasing pro-inflammatory cytokines like TNF-α.[23]

  • Protocol Outline:

    • Cell Culture: Immune cells (e.g., bone marrow-derived macrophages or a cell line like RAW264.7) are cultured in appropriate media.[31]

    • Pre-treatment with Inhibitor: The cells are pre-treated with various concentrations of the SIK inhibitor or vehicle control for a defined period.

    • LPS Stimulation: The cells are then stimulated with LPS (e.g., 100 ng/mL) for a specific duration (e.g., 4-24 hours) to induce cytokine production.[31]

    • Supernatant Collection: After stimulation, the cell culture supernatant is collected.

    • Cytokine Quantification: The concentration of cytokines (e.g., IL-10, TNF-α) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex immunoassay.[31][33]

    • Data Analysis: The cytokine concentrations are compared between the inhibitor-treated and control groups to determine the effect of SIK inhibition.

Cytokine_Assay_Workflow start Start culture_cells Culture immune cells (e.g., macrophages) start->culture_cells pretreat Pre-treat cells with SIK inhibitor or vehicle culture_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 4-24 hours stimulate->incubate collect_supernatant Collect culture supernatant incubate->collect_supernatant measure_cytokines Quantify cytokine levels (e.g., ELISA) collect_supernatant->measure_cytokines analyze_data Analyze and compare results measure_cytokines->analyze_data end End analyze_data->end

Workflow for cell-based cytokine production assay.

Selectivity and Off-Target Effects

While potent inhibition of SIKs is desired, selectivity against other kinases is crucial to minimize off-target effects.

  • HG-9-91-01 is known to inhibit other protein tyrosine kinases that have a threonine residue at the gatekeeper position, such as members of the Src family, BTK, and FGF and Ephrin receptors.[10][11] However, it does not significantly inhibit other members of the AMPK-related kinase subfamily.[11]

  • YKL-05-099 was found to be selective for SIK2 over a panel of 141 kinases at a concentration of 1 µM, but it also showed inhibitory activity against 14 other kinases, including SIK3, Ephrin receptors, and Src.[21]

  • GLPG3312 was developed through optimization to improve selectivity against kinases such as ABL1, ALK5, AMPK, FMS, LynA, and TGFβR2, while maintaining high potency against SIKs.[25]

Information on the broader kinase selectivity profile of this compound and ARN-3236 is less detailed in the provided search results but is a critical aspect for their therapeutic development.

Conclusion

This compound stands out as a potent, second-generation pan-SIK inhibitor with low nanomolar efficacy against all three SIK isoforms.[6][7][8][9] Its balanced profile is comparable to other potent pan-SIK inhibitors like HG-9-91-01 and GLPG3312. In contrast, ARN-3236 demonstrates a clear preference for SIK2, making it a valuable tool for studying the specific roles of this isoform.[14][15][16] The precursor, YKL-05-099, is less potent, particularly against SIK2, than the newer generation inhibitors.[18][19][20][21]

The choice of inhibitor will depend on the specific research question. For studying the general effects of SIK inhibition, potent pan-inhibitors like this compound, HG-9-91-01, and GLPG3312 are suitable. When investigating the distinct functions of SIK2, the selective inhibitor ARN-3236 would be the preferred choice. The provided data and protocols offer a solid foundation for researchers to design experiments and interpret results when working with this important class of kinase inhibitors. Further studies on the comprehensive kinome-wide selectivity of each compound are essential for a complete understanding of their biological activities.

References

Safety Operating Guide

Proper Disposal Procedures for YKL-06-062: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance when handling and disposing of chemical compounds. This guide provides essential information regarding the proper disposal of YKL-06-062, a second-generation salt-inducible kinase (SIK) inhibitor.

Currently, a publicly available, specific Safety Data Sheet (SDS) detailing the comprehensive disposal procedures for this compound is not readily accessible through general web searches. The information that is available from chemical suppliers focuses on the compound's biological activity, storage, and solubility. However, this information is insufficient for ensuring safe and compliant disposal.

It is imperative for all personnel to obtain the official Safety Data Sheet (SDS) for this compound directly from the manufacturer or supplier from which it was procured. The SDS is the primary document that contains detailed instructions on handling, safety precautions, and, critically, the proper methods for disposal. Section 13 of the SDS, titled "Disposal considerations," will provide specific guidance tailored to the chemical's properties and potential hazards.

General Chemical Waste Disposal Workflow

While awaiting the specific SDS for this compound, laboratory personnel can adhere to a general workflow for chemical waste disposal. This workflow should be adapted to the specific requirements outlined in the compound's SDS once obtained.

cluster_pre_disposal Pre-Disposal Phase cluster_disposal Disposal Phase start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always sds Consult this compound Safety Data Sheet (SDS) ppe->sds Before Use waste_stream Identify Correct Waste Stream (as per SDS, Section 13) sds->waste_stream Crucial Step container Use Designated, Labeled, and Compatible Waste Container waste_stream->container segregate Segregate from Incompatible Waste container->segregate storage Store Waste Securely in Designated Area segregate->storage pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->pickup end End: Disposal Complete pickup->end

Caption: General workflow for the safe disposal of laboratory chemical waste.

Key Experimental and Handling Data

While specific disposal instructions are pending the SDS, the following information, gathered from supplier data sheets, is pertinent to the handling and preparation of this compound solutions.

ParameterValueSource
IC50 (SIK1) 2.12 nM[1][2][3][4]
IC50 (SIK2) 1.40 nM[1][2][3][4]
IC50 (SIK3) 2.86 nM[1][2][3][4]
Solubility in DMSO 25 mg/mL (47.56 mM) with sonication[4]
Storage (Powder) -20°C[1]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month[1][5]

Experimental Protocol Reference: In Vitro MITF mRNA Expression Assay

One of the cited applications of this compound is in modulating the expression of Microphthalmia-associated transcription factor (MITF) mRNA. The general methodology for such an experiment is as follows:

  • Cell Culture: Human melanoma cell lines (e.g., UACC62, UACC257) are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.0004-16 μM) for a specified duration (e.g., 3 hours).[1] A vehicle control (e.g., DMSO) is run in parallel.

  • RNA Isolation: Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit.

  • Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): The expression level of MITF mRNA is quantified by qPCR using specific primers for the MITF gene. A housekeeping gene is used for normalization.

  • Data Analysis: The relative expression of MITF mRNA in the this compound-treated cells is calculated and compared to the vehicle-treated control cells.

Signaling Pathway Context

This compound is an inhibitor of Salt-Inducible Kinases (SIKs). SIKs are involved in various signaling pathways, including those that regulate gene transcription. By inhibiting SIKs, this compound can lead to an increase in the expression of target genes like MITF.

YKL06062 This compound SIK SIK1/2/3 YKL06062->SIK Inhibits CRTCs CRTCs SIK->CRTCs Phosphorylates & Inactivates CREB CREB CRTCs->CREB Co-activates MITF MITF Gene Expression CREB->MITF Promotes Transcription

Caption: Simplified signaling pathway showing the effect of this compound on MITF gene expression.

Disclaimer: This information is intended for guidance and is not a substitute for the official Safety Data Sheet. Always consult the SDS provided by the manufacturer before handling and disposing of any chemical compound. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.

References

Essential Safety and Handling Protocols for YKL-06-062

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory Professionals

This guide provides crucial safety and logistical information for the handling and disposal of YKL-06-062, a second-generation salt-inducible kinase (SIK) inhibitor.[1][2][3][4] Given its high potency, indicated by low nanomolar IC50 values against SIK1, SIK2, and SIK3, stringent adherence to these protocols is necessary to ensure personnel safety and experimental integrity.[1][2][3][4] Researchers, scientists, and drug development professionals should consider this a primary resource for operational guidance.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion. The following table outlines the required PPE for various laboratory procedures involving this compound.

Activity Required Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Disposable, solid-particulate-filtering respirator (e.g., N95 or higher) - Chemical splash goggles - Face shield - Nitrile gloves (double-gloving recommended) - Disposable lab coat or gown with tight cuffs - Full-length pants and closed-toe shoes
Solution Preparation and Handling (Liquid Form) - Chemical splash goggles - Nitrile gloves - Laboratory coat - Full-length pants and closed-toe shoes
Cell Culture and In Vitro Assays - Nitrile gloves - Laboratory coat - Standard laboratory attire
Spill Cleanup - Disposable, solid-particulate-filtering respirator (if solid) - Chemical splash goggles - Face shield - Heavy-duty nitrile or neoprene gloves - Chemical-resistant apron or gown - Shoe covers

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures is essential for the safe handling of this compound at each stage of the experimental workflow.

Preparation and Weighing of Solid this compound
  • Location : All weighing and initial solution preparation must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.

  • Pre-weighing : Before handling the compound, ensure all necessary PPE is correctly donned. Prepare all required equipment (spatulas, weigh boats, tubes) within the containment area.

  • Weighing : Carefully weigh the desired amount of this compound powder. Use anti-static weigh boats to prevent dispersal of the fine powder.

  • Post-weighing : Securely cap the stock container immediately after use. Clean all surfaces within the fume hood that may have come into contact with the powder. Dispose of all single-use items (e.g., weigh boats, gloves) as hazardous chemical waste.

Solution Preparation
  • Solvent : this compound is soluble in DMSO.[3] Prepare stock solutions by dissolving the weighed powder in high-purity, anhydrous DMSO.

  • Procedure : Within the chemical fume hood, add the solvent to the vessel containing the pre-weighed this compound. Cap the vessel and vortex until the solid is completely dissolved. For less soluble preparations, sonication may be required.[2]

  • Storage : Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage to maintain stability.[1] Aliquot solutions to avoid repeated freeze-thaw cycles.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : All solid waste contaminated with this compound, including gloves, weigh boats, and pipette tips, must be collected in a designated, sealed hazardous waste container.

  • Liquid Waste : Unused or waste solutions of this compound should be collected in a clearly labeled, sealed hazardous liquid waste container. Do not dispose of down the drain. The first rinse of any container that held the solid compound or concentrated solutions must also be collected as hazardous waste.[5]

  • Sharps : Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.[6][7]

  • Decontamination : All non-disposable equipment and surfaces should be decontaminated after use.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key stages of handling this compound, emphasizing the integration of safety and disposal procedures throughout the workflow.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal weigh Weigh Solid this compound (in fume hood) dissolve Dissolve in DMSO weigh->dissolve solid_waste Solid Waste (Gloves, Tubes) weigh->solid_waste Dispose contaminated disposables aliquot Aliquot and Store (-20°C or -80°C) dissolve->aliquot liquid_waste Liquid Waste (Unused Solutions) dissolve->liquid_waste Dispose rinse invitro In Vitro / In Vivo Experimentation aliquot->invitro Use in Experiments invitro->solid_waste invitro->liquid_waste sharps_waste Sharps Waste invitro->sharps_waste

Caption: Workflow for safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。